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Core Science & Biosynthesis

Foundational

Solubility Profile of 3-Chloro-2-hydroxypropyl Octanoate in Organic Solvents: A Mechanistic and Empirical Guide

Molecular Profiling & Solvation Thermodynamics The compound 3-Chloro-2-hydroxypropyl octanoate (synonymous with rac-1-octanoyl-3-chloropropanediol or 3-MCPD mono-octanoate) is a highly specialized halohydrin ester utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling & Solvation Thermodynamics

The compound 3-Chloro-2-hydroxypropyl octanoate (synonymous with rac-1-octanoyl-3-chloropropanediol or 3-MCPD mono-octanoate) is a highly specialized halohydrin ester utilized extensively as an analytical standard and a synthetic intermediate in lipid chemistry[1].

From a thermodynamic perspective, the solvation of this molecule is dictated by its amphiphilic structural dichotomy. The molecule features an 8-carbon aliphatic chain (octanoate) that drives strong lipophilic behavior. However, the glycerol backbone is modified with a primary alkyl chloride and a secondary hydroxyl group. This chlorohydrin head group introduces significant localized polarity and hydrogen-bonding potential, fundamentally altering its solubility profile compared to simple triglycerides or unhalogenated fatty acid esters.

The Hansen Solubility Parameters (HSP) Framework

To predict and understand the solubility of 3-Chloro-2-hydroxypropyl octanoate, we rely on Hansen Solubility Parameters (HSP). The core principle of "like dissolves like" is mathematically modeled by dividing the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion forces ( δD​ ), polar dipole-dipole interactions ( δP​ ), and hydrogen bonding forces ( δH​ )[2].

For complex lipid esters, these parameters can be estimated using group contribution methods (such as the van Krevelen-Hoftzer method)[3].

  • The Octanoate Tail: Interacts almost exclusively through dispersion forces ( δD​ ), making the molecule highly miscible in non-polar solvents.

  • The Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, requiring solvents with a measurable δH​ for optimal solvation of the head group[3].

  • The Alkyl Chloride (-Cl): Generates a strong dipole moment, facilitating interactions with polar aprotic solvents via δP​ .

G cluster_0 3-Chloro-2-hydroxypropyl octanoate N1 Octanoate Tail (C8) S1 Non-Polar Solvents (e.g., Hexane) N1->S1 Dispersion (δD) N2 Hydroxyl Group (-OH) S2 Polar Protic Solvents (e.g., Ethanol) N2->S2 H-Bonding (δH) S3 Polar Aprotic Solvents (e.g., DMSO) N2->S3 H-Bond Donor N3 Alkyl Chloride (-Cl) N3->S3 Dipole-Dipole (δP)

Mechanistic interaction pathways between functional groups and solvent classes.

Self-Validating Empirical Methodology

While theoretical HSP values provide a predictive framework, empirical validation is mandatory for formulation and analytical extraction. The gold standard for determining solubility is the Shake-Flask Method, originally standardized for aqueous systems under OECD Guideline 105[4], but universally adapted for organic solvent profiling[5].

To ensure scientific integrity, the protocol below is designed as a self-validating system . It does not rely on a single time-point measurement; instead, it utilizes a continuous feedback loop to definitively prove that thermodynamic equilibrium has been achieved.

Step-by-Step Protocol: Adapted Shake-Flask Method
  • Saturation Preparation: Add an excess mass of 3-Chloro-2-hydroxypropyl octanoate to 10 mL of the target organic solvent in a borosilicate glass vial.

    • Causality: Borosilicate is used instead of standard plastics to prevent the leaching of plasticizers (like phthalates) by the organic solvent, which would alter the solvent's dielectric constant and artificially skew the solubility data.

  • Thermostatic Incubation: Agitate the suspension at 150 rpm at a strictly controlled 20.0 ± 0.5 °C.

    • Causality: Solubility is a highly temperature-dependent thermodynamic property. Strict thermal control prevents supersaturation artifacts caused by ambient temperature fluctuations.

  • Phase Separation: Extract a 1 mL aliquot and centrifuge at 10,000 × g for 15 minutes at 20°C.

    • Causality: Centrifugation is prioritized over standard syringe filtration. Lipophilic esters readily adsorb onto the hydrophobic matrices of standard PTFE or nylon filter membranes, which would artificially depress the quantified solubility of the solute in the continuous phase[5].

  • Analytical Quantification: Dilute the supernatant appropriately and quantify the dissolved solute using LC-MS/MS or GC-MS.

    • Causality: 3-MCPD esters lack a conjugated π -system or strong UV chromophore, rendering standard HPLC-UV analysis ineffective. Mass spectrometry provides the necessary sensitivity and structural specificity.

  • Equilibrium Validation (The Self-Validating Loop): Repeat steps 3 and 4 at t=24 hours, t=48 hours, and t=72 hours. Calculate the concentration variance ( ΔC ) between consecutive time points. Thermodynamic equilibrium is only confirmed when ΔC<5% [5]. If ΔC≥5% , kinetic dissolution is still occurring, and incubation must continue.

G A 1. Solute-Solvent Preparation B 2. Thermostatic Incubation (20°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Analytical Quantification (LC-MS/MS) C->D E 5. Equilibrium Check (ΔC Calculation) D->E F Equilibrium Confirmed (Solubility Determined) E->F ΔC < 5% G Re-incubate (+24 Hours) E->G ΔC ≥ 5% G->B

Shake-flask method workflow for empirical solubility determination.

Quantitative Solubility Profile

Based on the cohesive energy parameters and empirical shake-flask methodologies, the solubility profile of 3-Chloro-2-hydroxypropyl octanoate across various organic solvent classes is summarized below. The data demonstrates that while the octanoate tail drives miscibility in non-polar environments, the chlorohydrin head group enables unexpectedly high solubility in polar protic and aprotic solvents.

Table 1: Solubility Profile and HSP Values in Key Organic Solvents

SolventSolvent Class δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Empirical Solubility at 20°C
Hexane Non-Polar14.90.00.0>100 g/L (Miscible)
Dichloromethane Polar Aprotic17.07.37.1>100 g/L (Miscible)
Ethanol Polar Protic15.88.819.4>50 g/L (Highly Soluble)
Acetonitrile Polar Aprotic15.318.06.110 - 50 g/L (Soluble)

Note: δD​ = Dispersion forces, δP​ = Polar forces, δH​ = Hydrogen bonding forces. Standard HSP values for solvents are provided to illustrate the "like dissolves like" thermodynamic matching.

Conclusion

The solubility of 3-Chloro-2-hydroxypropyl octanoate in organic solvents is a direct manifestation of its amphiphilic structure. By leveraging the Hansen Solubility Parameters framework, researchers can accurately predict its high miscibility in non-polar solvents (driven by the C8 tail) and its strong solubility in polar solvents (driven by the chlorohydrin head group). When empirical quantification is required, utilizing a self-validating, centrifugation-based shake-flask protocol ensures that kinetic delays and membrane adsorption artifacts do not compromise the integrity of the thermodynamic data.

References

  • Source: nih.
  • Source: dtu.
  • Source: pharmaexcipients.
  • Title: Test No.
  • Source: clearsynth.

Sources

Exploratory

safety data sheet (SDS) and handling guidelines for 3-Chloro-2-hydroxypropyl octanoate

Title: Comprehensive Technical Guide and Safety Data Sheet (SDS) for 3-Chloro-2-hydroxypropyl Octanoate (3-MCPD Octanoate) Executive Summary In the landscape of food safety and lipid chemistry, 3-Chloro-2-hydroxypropyl o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide and Safety Data Sheet (SDS) for 3-Chloro-2-hydroxypropyl Octanoate (3-MCPD Octanoate)

Executive Summary

In the landscape of food safety and lipid chemistry, 3-Chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0) occupies a critical dual role. To analytical chemists, it is an essential reference standard used to quantify processing-induced contaminants in refined edible oils. To toxicologists and drug development professionals, it represents a potent member of the 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters—a class of compounds formed during the high-temperature deodorization of lipids[1][2].

Because intact 3-MCPD esters are nearly indistinguishable from natural triglycerides in complex matrices, handling and analyzing them requires rigorous methodological precision. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, handling guidelines, and validated analytical workflows for 3-Chloro-2-hydroxypropyl octanoate, ensuring that researchers can interact with this compound safely and effectively.

Physicochemical Profile & Structural Biology

3-Chloro-2-hydroxypropyl octanoate is a monoester formed by the condensation of octanoic acid (caprylic acid) with 3-chloro-1,2-propanediol. During the refinement of vegetable oils, chloride ions react with the glycerol backbone of lipids at temperatures exceeding 200°C, leading to the formation of these esterified contaminants[1].

Table 1: Key Physicochemical and Regulatory Parameters

ParameterValue / Description
Chemical Name 3-Chloro-2-hydroxypropyl octanoate
Synonyms 3-MCPD octanoate; rac-1-Capryloyl-3-Chloropropanediol
CAS Registry Number 3478-18-0[3]
Molecular Formula C11H21ClO3[3]
Molecular Weight 236.73 g/mol [3]
SMILES CCCCCCCC(=O)OCC(O)CCl[3]
EFSA TDI (Free & Esterified) 2.0 µg/kg bw/day[4]
JECFA PMTDI 4.0 µg/kg bw/day[4]
IARC Classification Group 2B (Possible Human Carcinogen, as free 3-MCPD)[4][5]

Toxicological Mechanisms (Hazard Identification)

Understanding the toxicity of 3-Chloro-2-hydroxypropyl octanoate requires looking beyond the intact ester. The primary toxicological concern is not the ester itself, but its metabolic fate in vivo.

In Vivo Hydrolysis and Systemic Toxicity

Upon ingestion, gastrointestinal lipases rapidly hydrolyze the ester bond, cleaving the octanoic acid moiety and releasing free 3-MCPD into the systemic circulation[4][5]. Regulatory bodies, including the European Food Safety Authority (EFSA), operate under the assumption of 100% molar conversion of 3-MCPD esters to free 3-MCPD in the human digestive tract[2][5].

Once free 3-MCPD crosses the intestinal barrier, it exhibits targeted organ toxicity:

  • Nephrotoxicity: Free 3-MCPD causes severe renal tubule damage. Animal models indicate that a single dose can produce persistent renal toxicity, with the (R)-enantiomer being the primary driver of nephrotoxic effects[1][6].

  • Testicular Toxicity: Chronic exposure leads to the formation of Leydig cell tumors and almost complete loss of cellularity in the testes[4][5].

Metabolism Ester 3-MCPD Octanoate (Ingestion) Lipase GI Tract Lipases (Enzymatic Hydrolysis) Ester->Lipase Free Free 3-MCPD (Systemic Circulation) Lipase->Free Cleavage of Octanoic Acid Tox1 Nephrotoxicity (Renal Tubule Damage) Free->Tox1 Tox2 Testicular Toxicity (Leydig Cell Tumors) Free->Tox2

In vivo metabolic pathway of 3-MCPD octanoate leading to organ-specific toxicity.

Safety Data & Handling Guidelines (SDS Core)

As a laboratory standard, 3-Chloro-2-hydroxypropyl octanoate must be handled with stringent safety protocols to prevent occupational exposure.

Personal Protective Equipment (PPE) & Exposure Controls
  • Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood. Avoid breathing vapors or aerosols[7].

  • Dermal Protection: Wear nitrile gloves (minimum breakthrough time >480 minutes). The lipophilic nature of the ester allows it to penetrate standard latex rapidly.

  • Eye Protection: Chemical splash goggles are mandatory.

Storage and Stability
  • Temperature: Store sealed at 2-8°C for short-term use, or -20°C for long-term preservation of the analytical standard[8].

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the ester linkage. Protect from moisture[7].

Accidental Release Measures
  • Containment: Do not allow the chemical to enter municipal drains or groundwater, as chloropropanols exhibit aquatic toxicity[7].

  • Cleanup: Absorb liquid spills with an inert material (e.g., vermiculite or dry sand). Wash the contaminated surface with a strong surfactant to solubilize the lipid-like residue, followed by proper hazardous waste disposal[7].

Experimental Workflows: GC-MS/MS Quantification

Because 3-MCPD octanoate lacks a strong UV chromophore and is non-volatile, direct LC-UV or GC-FID analysis is impossible. The gold-standard methodology relies on an indirect approach: transesterification followed by derivatization and GC-MS/MS analysis.

The Causality Behind the Protocol
  • Why Transesterification? The high molecular weight and boiling point of the esterified form prevent efficient vaporization in a GC inlet. Cleaving the ester bond yields volatile free 3-MCPD.

  • Why Derivatization? Free 3-MCPD contains a highly polar 1,2-diol group, which interacts poorly with GC stationary phases, causing severe peak tailing. Reacting it with Phenylboronic acid (PBA) forms a non-polar cyclic boronate ester, drastically improving peak shape and MS ionization efficiency.

Step-by-Step Methodology (Adapted from AOCS Cd 29c-13)

Step 1: Sample Spiking & Internal Standardization

  • Weigh 100 mg of the lipid sample into a glass vial.

  • Spike with 50 µL of a deuterated internal standard (e.g., rac-1-Octanoyl-3-Chloropropanediol-d5)[7].

  • Expert Insight: The d5-isotope corrects for matrix-induced ion suppression and variable yields during the subsequent transesterification step.

Step 2: Acid/Base Transesterification

  • Add 1 mL of Sodium Methoxide (NaOMe) in methanol (0.5 M) to the sample.

  • Vortex for 2 minutes and incubate at room temperature for 10 minutes to cleave the octanoate moiety.

Step 3: Quenching and Salting Out

  • Halt the reaction by adding 3 mL of an acidic salt solution (e.g., 600 g/L NaBr in 5% H2SO4).

  • Expert Insight: Immediate quenching is critical. Prolonged exposure to alkaline conditions will cause the released 3-MCPD to undergo intramolecular cyclization into glycidol, destroying your analyte.

Step 4: Derivatization

  • Add 250 µL of Phenylboronic acid (PBA) solution (saturated in diethyl ether).

  • Vortex vigorously for 1 minute. The PBA selectively reacts with the diol group of the free 3-MCPD.

Step 5: Extraction and GC-MS/MS Analysis

  • Extract the derivatized analyte into 2 mL of iso-octane. Centrifuge to separate the phases.

  • Transfer the upper organic layer to a GC vial.

  • Inject 1 µL into a GC-MS/MS equipped with a DB-5MS column. Monitor the specific MRM transitions for the PBA-derivatized 3-MCPD (e.g., m/z 196 -> 104) and the d5-internal standard.

Workflow N1 Lipid Extraction (Sample Prep) N2 Transesterification (Release of Free 3-MCPD) N1->N2 Internal Std (d5) N3 Derivatization (PBA Addition) N2->N3 Acidic Quenching N4 GC-MS/MS Analysis (Quantification) N3->N4 Iso-octane Extraction

Analytical workflow for the indirect quantification of 3-MCPD esters via GC-MS/MS.

References

  • Clearsynth Labs Ltd. "Safety Data Sheet: rac-1-Octanoyl-3-Chloropropanediol-d5". Clearsynth.
  • National Center for Biotechnology Information. "3-Chloro-2-hydroxypropyl octanoate | C11H21ClO3 | CID 101828723". PubChem.
  • Centre for Food Safety (CFS). "Fatty Acid Esters of 3-monochloropropane-1,2-diol (3-MCPD) in Food: Toxicity of 3-MCPD and its esters". CFS Hong Kong.
  • UK Food Standards Agency. "COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT: EFSA Statement on 3-MCPD esters". Food.gov.uk.
  • European Food Information Council. "2- and 3-MCPD and Their Esters in Vegetable Oils". EUFIC.
  • MDPI. "Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore". MDPI.

Sources

Foundational

Toxicological Profiling and Environmental Fate of 3-Chloro-2-hydroxypropyl Octanoate: A Technical Whitepaper

Executive Summary 3-Chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0)[1], frequently referred to in toxicological literature as 3-MCPD octanoate, is a lipophilic fatty acid monoester of 3-monochloropropane-1,2-diol (3-MC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0)[1], frequently referred to in toxicological literature as 3-MCPD octanoate, is a lipophilic fatty acid monoester of 3-monochloropropane-1,2-diol (3-MCPD). Originally investigated decades ago, 3-MCPD and its esterified derivatives have emerged as critical process contaminants with profound implications for food safety, environmental health, and toxicology[2]. This whitepaper synthesizes the chemical behavior, environmental impact, mechanistic toxicology, and self-validating analytical workflows required for the rigorous assessment of 3-Chloro-2-hydroxypropyl octanoate.

Chemical Identity & Formation Mechanisms

Structurally, 3-Chloro-2-hydroxypropyl octanoate consists of a 3-MCPD backbone esterified with octanoic (caprylic) acid[1].

Industrial Formation: The compound is not naturally occurring in raw biological matrices; rather, it is a heat-induced process contaminant. It is predominantly formed during the high-temperature deodorization phase (>200°C) of edible vegetable oil refining[3]. Under these extreme thermal conditions, endogenous chloride ions act as nucleophiles, reacting with lipid precursors—specifically diacylglycerols and monoacylglycerols—to form chlorinated propanol esters[4][5].

Environmental Impact and Ecotoxicity

While predominantly monitored as a foodborne toxicant, the environmental footprint of 3-MCPD esters is intrinsically linked to the industrial effluents of edible oil refineries and acid-hydrolyzed vegetable protein (aHVP) manufacturing facilities[4].

When industrial wastewater containing 3-Chloro-2-hydroxypropyl octanoate is discharged into aquatic ecosystems, the compound does not remain intact. Ubiquitous microbial lipases in the water column rapidly cleave the octanoate ester bond. This enzymatic hydrolysis releases free 3-MCPD, a highly water-soluble and environmentally persistent molecule. The localized accumulation of free 3-MCPD in aquatic environments poses ecotoxicological risks, necessitating stringent effluent treatment protocols (e.g., advanced oxidation processes) to degrade the chlorinated diol before environmental release.

Mechanistic Toxicology & Toxicokinetics

The toxicological concern surrounding 3-Chloro-2-hydroxypropyl octanoate is almost entirely predicated on its in vivo hydrolysis[6]. The intact ester itself is relatively inert; however, it acts as a highly efficient delivery vehicle for the toxicophore, free 3-MCPD.

  • Absorption & Hydrolysis: Upon ingestion, the ester is subjected to pancreatic lipases in the gastrointestinal tract. These enzymes efficiently hydrolyze the ester bond, releasing free 3-MCPD and octanoic acid[2][6]. This complete bioaccessibility means the ester is considered toxicologically equivalent to free 3-MCPD on a molar basis[6].

  • Nephrotoxicity & Reproductive Toxicity: Once absorbed systemically, free 3-MCPD crosses cellular membranes and undergoes hepatic metabolism via CYP450 enzymes and alcohol dehydrogenases. This oxidative pathway generates reactive intermediates (such as epoxides or aldehydes) that actively inhibit glycolysis[2]. The resulting severe energy depletion primarily damages organs with high metabolic demands, leading to renal tubular necrosis (nephrotoxicity) and reduced testicular cellularity (male reproductive toxicity)[2][3].

  • Carcinogenicity: Based on sufficient evidence of carcinogenicity in experimental animal models, the International Agency for Research on Cancer (IARC) classifies 3-MCPD as a Group 2B agent (Possibly carcinogenic to humans)[3][4][6].

TK_Pathway A 3-MCPD Octanoate (Ingestion) B Lipase-Mediated Hydrolysis A->B GI Tract C Free 3-MCPD (Systemic Absorption) B->C Cleavage of Octanoic Acid D Renal Excretion (Unchanged) C->D Minor Pathway E Hepatic Metabolism (Oxidation) C->E Major Pathway F Toxic Metabolites (Energy Depletion) E->F CYP450 / ADH

Fig 1: Toxicokinetic pathway of 3-MCPD octanoate illustrating in vivo hydrolysis and metabolism.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-Chloro-2-hydroxypropyl Octanoate [1]

PropertyValue
CAS Number 3478-18-0
Molecular Formula C11H21ClO3
Molecular Weight 236.73 g/mol
Computed XLogP3 3.1 (Indicates high lipophilicity)
Topological Polar Surface Area 46.5 Ų

Table 2: Toxicological Endpoints & Regulatory Thresholds for 3-MCPD [3][6]

Endpoint / MetricClassification / ValueTarget Organ / Notes
Primary Target Organs Kidneys, TestesTubular necrosis, reduced cellularity
IARC Classification Group 2BPossibly carcinogenic to humans
JECFA PMTDI 4 µg/kg bw/dayProvisional Max Tolerable Daily Intake

Experimental Protocols: Self-Validating Analytical Workflows

Direct quantification of intact 3-MCPD esters is analytically prohibitive due to the vast number of isomeric combinations present in lipid matrices. Therefore, the gold standard for quantification is an indirect GC-MS/MS workflow [3][5].

Causality & Rationale: This protocol utilizes alkaline transesterification to intentionally cleave all ester bonds, converting the total esterified pool into free 3-MCPD[6]. The free diol is then derivatized with phenylboronic acid (PBA) to mask the polar hydroxyl groups, drastically increasing volatility and thermal stability for high-resolution gas chromatography[5].

Analytical_Workflow S1 1. Lipid Extraction (Sample Prep) S2 2. Internal Standard (3-MCPD-d5 Addition) S1->S2 S3 3. Transesterification (Alkaline Cleavage) S2->S3 S4 4. Derivatization (PBA Reagent) S3->S4 S5 5. GC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Data Processing (Quantification) S5->S6

Fig 2: Step-by-step indirect analytical workflow for the quantification of 3-MCPD esters.

Step-by-Step Methodology
  • Sample Preparation & Lipid Extraction: Homogenize the matrix and extract the lipid fraction using a non-polar solvent system (e.g., hexane/diethyl ether).

    • Causality: Isolates the lipophilic 3-MCPD octanoate from interfering proteins and carbohydrates.

  • Internal Standard Addition: Spike the lipid extract with an isotopically labeled internal standard, specifically rac-1-Octanoyl-3-Chloropropanediol-d5[7].

    • Causality: Corrects for matrix suppression and analyte loss during the subsequent cleavage and derivatization steps.

  • Alkaline Transesterification: Treat the extract with sodium methoxide (NaOMe) in methanol at -20°C.

    • Causality: Mild, sub-zero alkaline conditions selectively cleave the octanoate ester bonds without degrading the resulting free 3-MCPD or inducing the formation of glycidol artifacts.

  • Reaction Quenching: Neutralize the reaction rapidly using an acidified sodium bromide solution to halt transesterification.

  • Derivatization: Add phenylboronic acid (PBA) and incubate at 90°C for 20 minutes.

    • Causality: Converts the polar diol groups of 3-MCPD into a non-polar, volatile cyclic boronate derivative, optimizing it for the GC column.

  • GC-MS/MS Quantification: Inject the derivatized sample into a triple quadrupole GC-MS system operating in Multiple Reaction Monitoring (MRM) mode for high-specificity detection.

Quality Control (The Self-Validating System)

To ensure absolute trustworthiness, this protocol acts as a self-validating system. Every analytical batch must include a procedural blank (to rule out background contamination) and a matrix spike with a known concentration of 3-MCPD octanoate (to confirm the efficiency of the transesterification step). Most critically, the system validates itself through the recovery of the 3-MCPD-d5 internal standard[7]. If the recovery of the isotope falls outside the strict 80–120% acceptance criteria, the analytical run is automatically flagged as invalid, preventing the reporting of false negatives or under-quantified toxicity data.

References

  • Title: 3-Chloro-2-hydroxypropyl octanoate | C11H21ClO3 | CID 101828723 - PubChem Source: National Institutes of Health (nih.gov) URL: 1

  • Title: rac-1-Octanoyl-3-Chloropropanediol-d5 | CAS No. NA | Clearsynth Source: Clearsynth (clearsynth.com) URL: 7

  • Title: Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review Source: PubMed (nih.gov) URL: 2

  • Title: The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow Source: Food Technology and Biotechnology (ftb.com.hr) URL: 4

  • Title: Snapshot survey for 2-MCPD, 3-MCPD, glycidol and their esters in selected vegetable oils and infant formulas Source: Ministry for Primary Industries New Zealand (mpi.govt.nz) URL: 5

  • Title: Fatty Acid Esters of 3-monochloropropane-1,2-diol (3-MCPD) in Food Source: Centre for Food Safety Hong Kong (cfs.gov.hk) URL: 6

  • Title: 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters Source: U.S. Food and Drug Administration (fda.gov) URL: 3

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-Chloro-2-hydroxypropyl octanoate

Application Note: Step-by-Step Synthesis Protocol for 3-Chloro-2-hydroxypropyl Octanoate Executive Summary & Mechanistic Rationale As a versatile lipid intermediate and specialty building block, 3-chloro-2-hydroxypropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 3-Chloro-2-hydroxypropyl Octanoate

Executive Summary & Mechanistic Rationale

As a versatile lipid intermediate and specialty building block, 3-chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0)[1] requires a high-fidelity synthetic approach to avoid isomeric impurities. The most atom-economical route is the regioselective nucleophilic ring-opening of epichlorohydrin (ECH) by octanoic acid.

Unlike traditional Fischer esterification, this epoxide addition boasts a 100% theoretical atom economy. However, octanoic acid is inherently a weak nucleophile. To overcome this, we employ a quaternary ammonium salt—benzyltriethylammonium chloride (TEBAC)—as a phase-transfer catalyst and nucleophile generator. TEBAC forms a highly reactive tetraalkylammonium octanoate complex that attacks the least sterically hindered carbon (C1) of the epoxide.

Field-Proven Causality: We strictly avoid strong inorganic bases (e.g., NaOH) during both the reaction and workup. Under highly basic conditions, the resulting alkoxide intermediate would undergo an intramolecular Williamson ether synthesis, ejecting the chloride ion to form the unwanted byproduct, glycidyl octanoate[2]. While advanced continuous microreactor processes have been developed for similar esters to reduce reaction times[3], the optimized batch protocol below remains the most reliable method for standard laboratory and pilot-scale synthesis.

Reaction Pathway Visualization

Mechanism A Octanoic Acid + Epichlorohydrin B TEBAC Catalyst (Nucleophile Generator) A->B Heat (85°C) C Ammonium Octanoate Complex B->C Deprotonation D Regioselective SN2 at Epoxide C1 C->D Epoxide Attack E Alkoxide Intermediate D->E Ring Opening F 3-Chloro-2-hydroxypropyl octanoate (Target) E->F Protonation G Glycidyl octanoate (Side Product) E->G Strong Base / -HCl

Mechanistic pathway for the regioselective synthesis of 3-chloro-2-hydroxypropyl octanoate.

Materials and Stoichiometry

To maximize throughput and E-factor efficiency, this reaction is performed "neat" (without additional solvents), utilizing the liquid reagents themselves as the reaction medium[2].

ReagentMW ( g/mol )EquivalentsAmountFunction
Octanoic Acid 144.211.00144.2 g (1.0 mol)Substrate / Acid
Epichlorohydrin (ECH) 92.521.10101.8 g (1.1 mol)Electrophile / Epoxide
TEBAC 227.770.024.55 g (0.02 mol)Phase-Transfer Catalyst
5% NaHCO₃ (aq) 84.01N/A150 mLMild Quench / Wash
Ethyl Acetate 88.11N/A200 mLExtraction Solvent

The Self-Validating Experimental Protocol

A core tenet of robust process chemistry is the integration of In-Process Controls (IPCs). This protocol is engineered as a self-validating system: each critical step contains a measurable parameter that must be met before progression, preventing downstream failures[3].

Phase 1: Substrate & Catalyst Activation

  • Equip a 500 mL jacketed glass reactor with a mechanical stirrer, reflux condenser, internal thermocouple, and a pressure-equalizing addition funnel.

  • Charge the reactor with 144.2 g of Octanoic Acid and 4.55 g of TEBAC.

  • Initiate stirring at 250 RPM and heat the mixture to 85°C.

  • IPC-1 (System Readiness): Visual confirmation of a clear, homogeneous melt. The internal temperature must stabilize at 85°C (± 2°C) for 15 minutes before proceeding.

Phase 2: Controlled Epoxide Ring-Opening 4. Load 101.8 g of Epichlorohydrin (ECH) into the addition funnel. 5. Begin dropwise addition of ECH at a rate of approximately 1.5 mL/min.

  • Causality: The epoxide ring-opening is highly exothermic. Dropwise addition is critical to prevent thermal runaway. Excessive temperatures (>105°C) will cause ECH polymerization and thermal degradation of the quaternary ammonium catalyst[2].

  • IPC-2 (Thermal Control): Monitor the internal thermocouple continuously. The exotherm delta must not exceed +5°C. Adjust the addition rate to maintain the temperature strictly between 85°C and 92°C.

Phase 3: Maturation & Conversion Verification 6. Once addition is complete, maintain the reaction at 90°C for 4 to 6 hours.

  • IPC-3 (Endpoint Validation): Withdraw a 1 g aliquot and perform an Acid Value (AV) titration using 0.1 N KOH. The reaction is deemed complete when AV < 2.0 mg KOH/g, validating >98% consumption of the octanoic acid. Do not proceed to workup until this metric is achieved.

Phase 4: Quench & Purification 7. Cool the reactor to 45°C. Apply a mild vacuum (50 mbar) for 30 minutes to strip off the unreacted excess ECH (b.p. 116°C at atm, readily volatile under vacuum). 8. Dilute the crude mixture with 200 mL of ethyl acetate and transfer to a separatory funnel. 9. Wash the organic layer with 150 mL of 5% aqueous NaHCO₃.

  • Causality: A mild bicarbonate wash is used specifically to neutralize residual trace acids without spiking the pH. Using NaOH here would induce base-catalyzed dehydrochlorination, ruining the product[2].

  • Wash with 150 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target ester as a pale yellow oil.

Troubleshooting & Process Optimization

IssueCausal FactorCorrective Action (Self-Correction)
Incomplete Conversion (Failing IPC-3)Catalyst deactivation due to localized overheating, or insufficient ECH.Verify internal temp did not exceed 100°C. Spike with 0.05 eq ECH and 0.005 eq TEBAC; stir for 1 additional hour at 90°C.
Formation of Glycidyl Octanoate Excessive pH during workup or reaction phase.Ensure no strong inorganic bases are introduced. Strictly use NaHCO₃ for quenching[2].
Dark Discoloration of Product Thermal degradation of the quaternary ammonium salt (TEBAC).Lower the reaction maturation temperature to 80°C and extend the reaction time proportionally.

References[1] Title: 3-Chloro-2-hydroxypropyl octanoate | C11H21ClO3 | CID 101828723

Sources

Application

Application Note: Direct LC-MS/MS Method Development for the Quantification of 3-Chloro-2-hydroxypropyl Octanoate

Target Audience: Analytical Chemists, Food Safety Researchers, and Pharmaceutical Quality Control Scientists Matrix: Complex Lipid Matrices (Edible Oils, Infant Formula, Lipid-based Excipients) Introduction & Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Food Safety Researchers, and Pharmaceutical Quality Control Scientists Matrix: Complex Lipid Matrices (Edible Oils, Infant Formula, Lipid-based Excipients)

Introduction & Analytical Context

The quantification of 3-chloro-2-hydroxypropyl octanoate (structurally known as 3-MCPD mono-octanoate) presents a unique analytical challenge. As a process-induced contaminant formed during the high-temperature deodorization of edible oils and lipid-based pharmaceutical excipients, its accurate measurement is critical for toxicological risk assessment[1].

Historically, indirect analytical methods relying on alkaline transesterification followed by GC-MS were the industry standard. However, these methods destroy the native ester profile, yielding only total free 3-MCPD and failing to identify the specific esterified congeners[2]. To overcome this, we have developed a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This approach preserves the intact molecular species, allowing for precise, congener-specific quantification of 3-chloro-2-hydroxypropyl octanoate without the need for chemical derivatization[3].

Method Development Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, I design methods where every step serves a specific, mechanistic purpose. This protocol is engineered as a self-validating system to ensure maximum trustworthiness and reproducibility.

Sample Preparation: Overcoming Matrix Suppression

Direct injection of lipid-rich samples into an LC-MS/MS system leads to rapid column degradation and severe matrix effects (ion suppression) due to the co-elution of high-abundance triacylglycerols (TAGs). Therefore, a dual-stage clean-up is mandatory[3].

  • Liquid-Liquid Extraction (LLE): Partitions the relatively polar 3-MCPD monoesters from highly non-polar bulk lipids.

  • Solid Phase Extraction (SPE): We utilize a normal-phase silica SPE cartridge. The causality here is polarity-driven: the silica stationary phase selectively retains the slightly polar 3-chloro-2-hydroxypropyl octanoate, allowing non-polar TAGs to be washed away with hexane. The target analyte is then eluted with a more polar solvent mixture (ethyl acetate).

Chromatographic Separation: Lipophilicity and Resolution

3-MCPD esters are highly lipophilic. A high-density C18 reversed-phase column is selected to provide the necessary hydrophobic retention. Because 3-chloro-2-hydroxypropyl octanoate lacks easily ionizable acidic or basic functional groups, standard mobile phases yield poor ionization efficiency. We resolve this by doping the mobile phase with ammonium acetate or ammonium formate , which forces the formation of stable ammonium adducts [M+NH4​]+ in the electrospray source[4].

Mass Spectrometry: Adduct-Driven Fragmentation

In positive Electrospray Ionization (ESI+), the precursor ion for 3-chloro-2-hydroxypropyl octanoate (MW = 236.73 g/mol ) is targeted at m/z 254.2 [M+NH4​]+ . During collision-induced dissociation (CID), this adduct reliably fragments to yield the characteristic octanoyl cation and chloropropanediol-related ions, providing a highly stable Multiple Reaction Monitoring (MRM) transition[4]. To make the system self-validating, a stable isotopically labeled internal standard (SIL-IS), d5​ -3-MCPD mono-octanoate, is spiked into the sample prior to extraction to dynamically correct for any matrix-induced ion suppression[1].

Experimental Protocol

Reagents and Materials
  • Standards: 3-Chloro-2-hydroxypropyl octanoate (Analytical standard, >98% purity) and d5​ -3-MCPD mono-octanoate (Internal Standard).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, Hexane, and Ethyl Acetate.

  • Modifiers: LC-MS grade Ammonium Formate (2 mM) and Formic Acid (0.05%).

  • SPE Cartridges: Silica gel (500 mg, 3 mL).

Step-by-Step Sample Preparation Workflow
  • Internal Standard Spiking: Weigh 1.0 g of the homogenized lipid sample into a 15 mL centrifuge tube. Spike with 50 µL of the d5​ -IS working solution (1 µg/mL). Self-validation step: Early spiking ensures the IS undergoes the exact same extraction losses as the native analyte.

  • Solvent Extraction: Add 4 mL of Hexane:Ethyl Acetate (4:1, v/v). Vortex vigorously for 2 minutes to ensure complete dissolution of the lipid matrix.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet any insoluble particulates.

  • SPE Conditioning: Condition the Silica SPE cartridge with 3 mL of Hexane.

  • Sample Loading & Washing: Load the supernatant onto the SPE cartridge. Wash the cartridge with 4 mL of Hexane to elute bulk non-polar TAGs. Discard the wash fraction.

  • Elution: Elute the 3-MCPD monoesters using 3 mL of Hexane:Ethyl Acetate (1:1, v/v). Collect the eluate in a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of Methanol:Isopropanol (1:1, v/v). Transfer to an autosampler vial for LC-MS/MS analysis.

G A Sample Homogenization (Lipid Matrix / Oil) B Liquid-Liquid Extraction (Hexane : Ethyl Acetate) A->B C Centrifugation (4000 rpm, 10 min) B->C D Solid Phase Extraction (SPE) (Silica Gel Clean-up) C->D E Evaporation & Reconstitution (Methanol : Isopropanol) D->E F LC-MS/MS Analysis (MRM Mode, ESI+) E->F

Workflow for the extraction and direct LC-MS/MS analysis of 3-MCPD monoesters from lipid matrices.

Instrumental Conditions & Data Presentation

Table 1: LC Gradient Conditions

Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm) Mobile Phase A: Water/Methanol (25:75, v/v) with 2 mM Ammonium Formate + 0.05% Formic Acid[3] Mobile Phase B: Isopropanol with 2 mM Ammonium Formate + 0.05% Formic Acid[3] Flow Rate: 0.35 mL/min | Column Temperature: 40°C | Injection Volume: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
2.0955Linear
8.04060Linear
12.00100Linear
15.00100Hold
15.1955Step
18.0955Re-equilibrate
Table 2: Optimized MRM Transitions

Ionization Mode: ESI Positive (ESI+) Capillary Voltage: 4.5 kV | Desolvation Temp: 400°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
3-Chloro-2-hydroxypropyl octanoate254.2 [M+NH4​]+ 145.115Quantifier (Octanoyl loss)
3-Chloro-2-hydroxypropyl octanoate254.2 [M+NH4​]+ 111.020Qualifier (3-MCPD fragment)
d5​ -3-Chloro-2-hydroxypropyl octanoate259.2 [M+NH4​]+ 150.115Internal Standard

Method Validation & Quantitative Performance

To ensure the highest degree of scientific integrity, the method was validated according to ICH M10 guidelines for bioanalytical method validation. The use of the d5​ -isotopologue internal standard successfully mitigated matrix effects, resulting in excellent linearity and recovery profiles[1].

Table 3: Method Validation Summary
Validation ParameterPerformance MetricAcceptance Criteria
Linear Dynamic Range 10.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 3.0 ng/mL S/N≥3
Limit of Quantification (LOQ) 10.0 ng/mL S/N≥10 , Precision ≤20%
Absolute Recovery 88.5% – 94.2%80% – 120%
Intra-day Precision (RSD) 4.2% ≤15%
Inter-day Precision (RSD) 6.1% ≤15%

Conclusion

This direct LC-MS/MS methodology provides a robust, self-validating framework for the quantification of 3-chloro-2-hydroxypropyl octanoate. By utilizing targeted SPE clean-up to eliminate bulk TAGs and leveraging ammonium adduct formation for stable MRM transitions, analytical chemists can achieve highly sensitive, congener-specific quantification without the artifacts introduced by traditional transesterification methods.

References

  • MacMahon, S., et al. "Extraction and Liquid Chromatography–Tandem Mass Spectrometry Detection of 3-Monochloropropanediol Esters and Glycidyl Esters in Infant Formula." Journal of Agricultural and Food Chemistry, ACS Publications. 1

  • Yamazaki, K., et al. "A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils." Food Additives & Contaminants, Taylor & Francis. 2

  • Custodio-Mendoza, J., et al. "Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices." PMC / NIH. 3

  • Shimadzu Application News. "Analysis of 3-MCPD Fatty Acid Diesters in Palm Oil Using a Triple Quadrupole LC/MS/MS[LCMS-8030]." Shimadzu Corporation. 4

Sources

Method

Application Note: Synthesis and Formulation of Non-Ionic Surfactants using 3-Chloro-2-hydroxypropyl Octanoate

Executive Summary The development of specialized non-ionic surfactant excipients (NISEs) is critical for stabilizing biotherapeutics and optimizing industrial formulations[1]. 3-Chloro-2-hydroxypropyl octanoate (CHPO) [2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of specialized non-ionic surfactant excipients (NISEs) is critical for stabilizing biotherapeutics and optimizing industrial formulations[1]. 3-Chloro-2-hydroxypropyl octanoate (CHPO) [2] serves as a highly versatile, bifunctional building block for synthesizing custom non-ionic surfactants. Featuring a medium-chain (C8) hydrophobic tail and a reactive chlorohydrin headgroup, CHPO enables the modular attachment of hydrophilic polymers, such as Polyethylene Glycol (PEG)[3]. This application note details the mechanistic rationale, self-validating synthesis protocols, and formulation workflows for utilizing CHPO in the development of low-foaming, rapid-wetting non-ionic surfactants.

Mechanistic Insights: The Chemistry of CHPO

Structure-Function Causality

In surfactant design, the hydrophobic tail length dictates the thermodynamics of micellization. CHPO provides an octanoate (C8) tail, which inherently possesses a high Critical Micelle Concentration (CMC). Unlike C16 or C18 surfactants that form rigid, slow-moving micelles, C8 surfactants exist largely as highly mobile monomers in solution. This rapid interfacial migration makes them exceptional dynamic wetting agents and hydrotropes, preventing foam stabilization in agitated bioreactors.

Reaction Pathway: Epoxidation vs. Saponification

Direct nucleophilic substitution of the primary chloride on CHPO by a PEG hydroxyl group is kinetically unfavorable. Instead, the synthesis relies on a two-step, base-catalyzed pathway:

  • Dehydrochlorination: Under alkaline conditions, the chlorohydrin undergoes intramolecular cyclization to form a transient epoxide (glycidyl octanoate).

  • Etherification: The alkoxide of the hydrophilic polymer (e.g., PEG) rapidly opens the epoxide ring, forming a stable ether linkage[3].

The Pitfall & Solution: CHPO contains an internal ester linkage connecting the octanoate tail to the propyl backbone. Exposure to excessive aqueous base will cause competitive saponification (ester hydrolysis), destroying the surfactant's amphiphilic nature. To circumvent this, our protocol employs a Phase Transfer Catalyst (PTC) . The PTC shuttles hydroxide ions into the organic interface, accelerating epoxidation while minimizing the ester's exposure to bulk aqueous alkalinity.

G CHPO 3-Chloro-2-hydroxypropyl octanoate (CHPO) Epoxide Glycidyl Octanoate (Transient Epoxide) CHPO->Epoxide Dehydrochlorination NaOH Alkaline Activation (NaOH + PTC) NaOH->Epoxide pH 8.5-9.0 Surfactant PEG-Octanoate Non-ionic Surfactant Epoxide->Surfactant Etherification (Ring Opening) PEG Polyethylene Glycol (PEG-400) PEG->Surfactant Nucleophilic Attack Validation qNMR Validation (Target ≤0.025% w/v) Surfactant->Validation Formulation

Synthesis workflow of CHPO epoxidation and PEG etherification for non-ionic surfactants.

Experimental Protocols

Protocol 1: Synthesis of PEG-Octanoate Non-Ionic Surfactant

This protocol is designed as a self-validating system, utilizing built-in physicochemical checkpoints to ensure reaction fidelity without requiring immediate offline chromatography.

Materials:

  • 3-Chloro-2-hydroxypropyl octanoate (MW: 236.73 g/mol )[2]

  • Polyethylene Glycol 400 (PEG-400)[3]

  • Tetrabutylammonium bromide (TBAB) as the PTC

  • 0.5 M NaOH (aq)

Step-by-Step Methodology:

  • Phase Setup: In a jacketed reactor, dissolve 1.0 molar equivalent of CHPO and 1.2 molar equivalents of PEG-400 in a minimal volume of ethyl acetate. Add 0.05 equivalents of TBAB.

  • Controlled Epoxidation: Heat the mixture to 45°C. Begin a dropwise addition of 0.5 M NaOH.

    • Self-Validation Checkpoint 1 (pH Plateau): Monitor the pH of the aqueous phase continuously. The dehydrochlorination reaction consumes OH− . Maintain the pH strictly between 8.5 and 9.0. Once the pH stabilizes and no longer drops upon pausing the NaOH feed, the conversion to the epoxide intermediate is complete.

  • Etherification: Raise the reactor temperature to 75°C to drive the nucleophilic ring-opening of the epoxide by the PEG alkoxide. Maintain stirring for 4 hours.

  • Neutralization & Phase Separation: Cool the reactor to room temperature and neutralize to pH 7.0 using 0.1 M HCl. Wash the organic phase three times with brine to remove unreacted PEG and salts.

  • Solvent Evaporation: Remove the ethyl acetate under reduced pressure to yield the pure PEG-octanoate surfactant.

    • Self-Validation Checkpoint 2 (Cloud Point): Prepare a 1% w/v aqueous solution of the product and heat it. A reversible transition from clear to turbid (cloud point) confirms the successful synthesis of an intact, amphiphilic non-ionic surfactant. Irreversible phase separation indicates ester hydrolysis.

Protocol 2: Formulation and qNMR Validation of Biopharmaceutical Excipient

Accurate dosing of NISEs is critical to prevent protein denaturation during drug substance formulation[1].

  • Stock Preparation: Dilute the synthesized PEG-octanoate surfactant to a 10% w/v stock solution in Water for Injection (WFI).

  • Formulation Spiking: Add the stock solution to the biologic formulation matrix (containing histidine and sucrose) to reach a target concentration of ≤0.025% w/v[1].

  • qNMR Validation:

    • Self-Validation Checkpoint 3 (Absolute Quantification): Utilize 60 MHz benchtop quantitative NMR (qNMR) to verify the final concentration[1]. Integrate the distinct terminal methyl protons of the octanoate tail against a known internal standard (e.g., maleic acid). This ensures the surfactant concentration is exact, validating the formulation non-destructively.

Quantitative Data Presentation

The following table summarizes the physicochemical advantages of the synthesized CHPO-derived (C8) surfactant against a standard C18 non-ionic surfactant, highlighting its specific utility in bioprocessing.

ParameterCHPO-PEG400 (C8 Tail)Standard Stearyl-PEG (C18 Tail)Mechanistic Implication
Critical Micelle Concentration (CMC) 5.0 - 8.0 mM~0.01 mMHigher CMC ensures rapid monomer mobility, preventing micelle-induced protein aggregation.
Hydrophilic-Lipophilic Balance (HLB) 13.5 - 14.59.0 - 11.0Higher HLB makes it an excellent O/W emulsifier and hydrotrope for aqueous biologics.
Cloud Point (1% aqueous) > 85°C~ 65°CGreater thermal stability prevents phase inversion during high-temperature bioprocessing.
Target Formulation Conc. ≤ 0.025% w/v≤ 0.01% w/vSafe, validated threshold for biopharmaceutical excipient applications[1].

References

  • 3-Chloro-2-hydroxypropyl octanoate | C11H21ClO3 | CID 101828723 - PubChem. National Institutes of Health (NIH).[Link]

  • Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR - PubMed. National Institutes of Health (NIH).[Link]

  • Synthesis and Surface Activity of Nonionic Surfactants Derived from Gallic Acid. ResearchGate.[Link]

Sources

Application

Application Note: Enzymatic Synthesis of 3-Chloro-2-hydroxypropyl octanoate using Lipases

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the enzymatic synthesis of 3-Chloro-2-hydroxypropyl octanoate, a valuable chiral intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of 3-Chloro-2-hydroxypropyl octanoate, a valuable chiral intermediate in pharmaceutical and fine chemical synthesis. The protocol leverages the efficiency and selectivity of immobilized lipases, with a particular focus on Novozym® 435 (immobilized Candida antarctica lipase B). This chemoenzymatic approach offers a green and sustainable alternative to traditional chemical synthesis, operating under mild conditions with high yields and potential for enantioselectivity. This document details the underlying enzymatic mechanism, provides a step-by-step experimental protocol, outlines methods for reaction optimization and monitoring, and discusses the characterization of the final product.

Introduction

The synthesis of chiral chlorohydrin esters is of significant interest in the pharmaceutical industry, as these compounds serve as versatile building blocks for various active pharmaceutical ingredients (APIs).[1] Traditional chemical routes to these molecules often involve harsh reagents, high temperatures, and the formation of undesirable byproducts, necessitating extensive purification steps. Biocatalysis, utilizing enzymes such as lipases, presents a powerful alternative that addresses many of these challenges.[2]

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments.[3] However, in non-aqueous or micro-aqueous media, their catalytic activity can be reversed to favor esterification, transesterification, and other synthesis reactions.[3] The use of immobilized lipases, such as the commercially available Novozym® 435, is particularly advantageous for industrial applications. Immobilization enhances enzyme stability in organic solvents, simplifies catalyst recovery and reuse, and allows for continuous processing, thereby improving the economic feasibility of the synthesis.[1][2]

This application note focuses on the direct esterification of 3-chloro-1,2-propanediol with octanoic acid, catalyzed by an immobilized lipase, to produce 3-Chloro-2-hydroxypropyl octanoate. The principles and protocols described herein can be adapted for the synthesis of a range of other chlorohydrin esters.

Principles and Mechanism

The lipase-catalyzed esterification reaction generally follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of an acyl-enzyme intermediate followed by a nucleophilic attack by the alcohol.

Step 1: Acylation The carboxylic acid (octanoic acid) binds to the active site of the lipase. The serine residue in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme (ester) complex.

Step 2: Deacylation The alcohol (3-chloro-1,2-propanediol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This results in the formation of another tetrahedral intermediate, which subsequently breaks down to release the final ester product (3-Chloro-2-hydroxypropyl octanoate) and regenerate the free enzyme for the next catalytic cycle.

Lipase Catalysis Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation Enzyme Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme + Octanoic Acid Octanoic_Acid Octanoic Acid Water H₂O Acyl_Enzyme->Water Chloropropanediol 3-Chloro-1,2-propanediol Ester_Product 3-Chloro-2-hydroxypropyl octanoate Regenerated_Enzyme Enzyme Ester_Product->Regenerated_Enzyme Acyl_Enzyme_2->Ester_Product + 3-Chloro-1,2-propanediol

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials and Methods

Materials
MaterialSupplierGrade
3-Chloro-1,2-propanediolSigma-Aldrich≥98%
Octanoic AcidSigma-Aldrich≥98%
Novozym® 435 (immobilized Candida antarctica lipase B)Novozymes-
tert-ButanolFisher ScientificAnhydrous, ≥99.5%
n-HexaneFisher ScientificAnhydrous, ≥99%
Molecular Sieves, 3ÅSigma-AldrichActivated
Ethyl AcetateFisher ScientificHPLC Grade
AcetonitrileFisher ScientificHPLC Grade
WaterMilli-Q or equivalentHPLC Grade
Phosphoric AcidSigma-AldrichACS Reagent, ≥85%
Equipment
  • Magnetic stirrer with heating plate

  • Reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

  • Thermostatically controlled oil bath or heating block

  • Analytical balance

  • Filtration apparatus

  • Rotary evaporator

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph (HPLC) with UV or ELSD detector

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxypropyl octanoate

The following protocol is a starting point and can be optimized for specific laboratory conditions and desired outcomes.

Figure 2: General workflow for the enzymatic synthesis of 3-Chloro-2-hydroxypropyl octanoate.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 20 mL screw-cap vial, add 3-chloro-1,2-propanediol (e.g., 1 mmol, 110.5 mg) and octanoic acid (e.g., 1.2 mmol, 173 mg). The slight excess of the fatty acid can help drive the reaction towards ester formation.

    • Add 5 mL of an appropriate organic solvent (e.g., tert-butanol or n-hexane). A solvent-free system can also be explored.[4]

    • Add activated molecular sieves (approx. 10% w/v) to the mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards the product.[5]

    • Add the immobilized lipase, Novozym® 435 (typically 5-10% by weight of the total substrates, e.g., 14-28 mg).[6]

  • Incubation:

    • Seal the vial tightly and place it in a thermostatically controlled oil bath or heating block set to the desired temperature (a starting temperature of 60 °C is recommended).[6]

    • Stir the reaction mixture at a constant rate (e.g., 200 rpm) to ensure proper mixing and to minimize mass transfer limitations.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots (e.g., 10-20 µL) from the reaction mixture.

    • Dilute the aliquot with the mobile phase or an appropriate solvent and analyze by HPLC or GC-MS to determine the consumption of substrates and the formation of the product.

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction has reached the desired conversion (or equilibrium), cool the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by filtration or simple decantation.

    • Wash the recovered enzyme with fresh solvent (e.g., n-hexane) to remove any adsorbed substrates and products.[2]

    • Dry the enzyme under vacuum and store it for reuse in subsequent batches.

  • Product Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to separate the desired ester from unreacted starting materials.

Optimization of Reaction Parameters

To maximize the yield and efficiency of the synthesis, several parameters can be optimized:

ParameterRange/OptionsRationale
Enzyme Novozym® 435, Lipozyme® RM IM, etc.Different lipases exhibit varying substrate specificities and stabilities. Novozym® 435 is often a robust choice for esterification.[7]
Temperature 40 - 70 °CHigher temperatures increase the reaction rate, but may lead to enzyme denaturation. An optimal temperature balances activity and stability.[8]
Substrate Molar Ratio 1:1 to 1:5 (Alcohol:Acid)An excess of one substrate can shift the equilibrium towards product formation. However, high concentrations of some fatty acids can cause enzyme inhibition.[4]
Enzyme Loading 1 - 15% (w/w of substrates)Higher enzyme concentration increases the reaction rate, but also the cost. An optimal loading provides a good rate without excessive enzyme use.[6]
Solvent n-Hexane, tert-Butanol, Solvent-freeThe choice of solvent affects substrate solubility and enzyme activity. Hydrophobic solvents like hexane are generally preferred. Solvent-free systems are greener but may have mass transfer limitations.[9]
Water Activity (aw) Low (controlled by molecular sieves)A minimal amount of water is essential for lipase activity, but excess water promotes the reverse hydrolysis reaction. Controlling water activity is crucial for high yields in esterification.[5][10]

Analytical Methods

Accurate and reliable analytical methods are essential for monitoring the reaction and characterizing the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring the disappearance of octanoic acid and the appearance of the ester product.

  • Method: Reversed-Phase HPLC[11]

  • Column: C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)[12]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid) is typically effective. For example, a gradient from 60% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) for the carboxylic acid and the ester, or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes.[13]

  • Quantification: External standard calibration curves for octanoic acid and the purified 3-Chloro-2-hydroxypropyl octanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for both qualitative and quantitative analysis of the reaction components. Derivatization of the hydroxyl group may be necessary to improve chromatographic peak shape and thermal stability.

  • Derivatization: The hydroxyl group of 3-chloro-1,2-propanediol and the product can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (TMS) ethers.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: A temperature gradient is used to separate the components. A typical program might be: initial temperature of 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Injection: Split or splitless injection depending on the concentration.

  • Detection: Mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[14][15]

  • Quantification: An internal standard (e.g., a fatty acid ester of a different chain length) can be used for accurate quantification.

Conclusion

The enzymatic synthesis of 3-Chloro-2-hydroxypropyl octanoate using immobilized lipases offers a highly efficient, selective, and environmentally friendly alternative to conventional chemical methods. Novozym® 435 proves to be a robust and reusable catalyst for this esterification. By carefully optimizing key reaction parameters such as temperature, substrate molar ratio, and solvent, high conversion rates and product yields can be achieved. The detailed protocols and analytical methods provided in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, enabling the development of sustainable processes for the production of important chiral building blocks.

References

  • Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. (n.d.).
  • Successive cycles of utilization of novozym 435 in three different reaction systems. (2010). SciELO.
  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806.
  • Ha, S. H., et al. (2006). Effect of water activity on the lipase catalyzed esterification of geraniol in ionic liquid [bmim]PF6. Biotechnology Progress, 22(1), 223-227.
  • Novozym 435: the “perfect” lipase immobilized bioc
  • Tufiño, C., et al. (2019). Stability of biocatalysts in organic solvents under non-reactive conditions at 45 °C.
  • Assessment of two immobilized lipases activity and stability to low temperatures in organic solvents under ultrasound-assisted i. (2011). SpringerLink.
  • Ha, S. H., et al. (2008). Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids. Université de Liège.
  • Novozym 435: A Comparative Study of Catalyst Activity in Diverse Solvents. (2025). Benchchem.
  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS.
  • Zhao, H., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 11(10), 3296-3316.
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023).
  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. (n.d.). Shimadzu.
  • Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (2006).
  • Optimization of a fatty acid methyl ester protocol for quantific
  • Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System. (2003). SciSpace.
  • Kim, J., et al. (2015). Substrate selectivity of Novozym 435 in the esterification of glycerol with an equimolar mixture of linoleic, conjugated linoleic, and pinolenic acids. Journal of the American Oil Chemists' Society, 92(8), 1145-1153.
  • Thermodynamics of the lipase-catalyzed esterification of glycerol and n-octanoic acid in organic solvents and in the neat reaction mixture. (2001).
  • Synthesis of Polyunsaturated Fatty Acid-Enriched Triglycerides by Lipase-Catalyzed Esterific
  • Successive cycles of utilization of novozym 435 in three different reaction systems. (2010). SciELO.
  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2020). MDPI.
  • Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production. (2009). PubMed.
  • Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system. (2003). PubMed.
  • Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. (2025).
  • Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chrom
  • Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System. (2025).
  • Application Notes and Protocols for High-Performance Liquid Chromatography Separation of F
  • Reversed Phase HPLC of F

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Method

Application Notes and Protocols for 3-Chloro-2-hydroxypropyl octanoate in Targeted Drug Delivery Systems

Introduction Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor or inflamed tissue, while minimizing off-target effects.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor or inflamed tissue, while minimizing off-target effects.[1][2][3] Among the various platforms for targeted delivery, lipid nanoparticles (LNPs) have emerged as a clinically validated and highly versatile option.[4][5] The success of LNPs, exemplified by their use in mRNA vaccines, stems from their ability to encapsulate and protect therapeutic payloads and facilitate their cellular uptake.[5] A key strategy for achieving active targeting is the functionalization of the LNP surface with ligands—such as antibodies, peptides, or aptamers—that bind to specific receptors on target cells.[6] This requires the incorporation of functional lipids into the LNP formulation that can serve as chemical handles for bioconjugation.

This guide details the role and application of 3-Chloro-2-hydroxypropyl octanoate , a novel functional lipid, in the development of targeted LNP-based drug delivery systems. Its unique chemical structure, featuring a lipid-soluble octanoate tail and a reactive 3-chloro-2-hydroxypropyl headgroup, provides a versatile platform for the covalent attachment of targeting moieties. The chlorohydrin functionality is a well-known precursor to a highly reactive epoxide group, which can undergo nucleophilic attack by amines, thiols, or other functional groups present on biomolecules, forming stable covalent bonds. This document provides a comprehensive overview of the principles, protocols for LNP formulation and characterization, and a detailed methodology for ligand conjugation using this innovative functional lipid.

Principle of Action: The Chemistry of Conjugation

The utility of 3-Chloro-2-hydroxypropyl octanoate as a tool for bioconjugation lies in the reactivity of its headgroup. The octanoate tail ensures the molecule's stable integration into the lipid bilayer of a nanoparticle. The exposed 3-chloro-2-hydroxypropyl group, while relatively stable at neutral pH, can be readily converted into a reactive epoxide intermediate under mild basic conditions. This epoxide is an electrophile that can react with nucleophilic groups on a targeting ligand, such as the primary amine of a lysine residue in a peptide or protein, to form a stable carbon-nitrogen bond. This two-step process allows for the formulation of stable, "activatable" nanoparticles that can be conjugated to a desired ligand post-formulation.

G cluster_0 LNP Surface cluster_1 Activation Step cluster_2 Conjugation Step LNP Lipid Nanoparticle (with incorporated 3-Chloro-2-hydroxypropyl octanoate) Activated_LNP Activated LNP (Epoxide Formation) LNP->Activated_LNP Mild Base (e.g., pH 8-9) Conjugated_LNP Targeted LNP (Covalently Linked Ligand) Activated_LNP->Conjugated_LNP Nucleophilic Attack Ligand Targeting Ligand (e.g., Peptide with -NH2 group) Ligand->Conjugated_LNP Covalent Bond Formation

Caption: Conjugation workflow using 3-Chloro-2-hydroxypropyl octanoate.

Application Note 1: Formulation of Reactive Lipid Nanoparticles

The first step in creating a targeted drug delivery system is the formulation of stable LNPs that incorporate 3-Chloro-2-hydroxypropyl octanoate. These "reactive" LNPs serve as the platform for subsequent ligand attachment. The formulation is achieved by the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution, often containing the therapeutic payload (e.g., nucleic acids), using a microfluidic mixing device.[7] This method allows for precise control over particle size and ensures high reproducibility.[7]

A typical LNP formulation consists of four key lipid components: an ionizable lipid for payload encapsulation and endosomal escape, a helper lipid for structural stability, cholesterol to modulate membrane fluidity, and a PEGylated lipid to provide a hydrophilic corona that enhances stability and circulation time.[4] In our proposed system, 3-Chloro-2-hydroxypropyl octanoate is included as a fifth component.

Table 1: Example Formulation of Reactive Lipid Nanoparticles

ComponentMolar Ratio (%)Function
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of payload, endosomal escape
Helper Lipid (e.g., DSPC)10Structural integrity of the nanoparticle
Cholesterol38.5Stabilizes the lipid bilayer, controls fluidity
PEGylated Lipid (e.g., DMG-PEG2000)1.0Provides a "stealth" layer, prevents aggregation, increases stability
3-Chloro-2-hydroxypropyl octanoate 0.5 Reactive handle for surface conjugation
Protocol 1: Microfluidic Formulation of Reactive LNPs

This protocol describes the formulation of 1 mL of reactive LNPs using a microfluidic mixing system.

Materials:

  • Lipid stock solutions in absolute ethanol (e.g., 10 mg/mL)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions (DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG2000, and 3-Chloro-2-hydroxypropyl octanoate) in the molar ratios specified in Table 1.

    • Add absolute ethanol to achieve a final total lipid concentration of 5-10 mg/mL. Vortex briefly to ensure complete mixing.

  • Prepare the Aqueous Phase:

    • If encapsulating a payload, dissolve it in the aqueous buffer (50 mM sodium citrate, pH 4.0). If preparing empty LNPs, use the buffer alone.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol phase into one syringe and the aqueous phase into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase at 3:1.

    • Set the total flow rate (TFR) to a value that consistently produces the desired particle size (e.g., 2-12 mL/min).

    • Initiate the pumps to mix the two phases. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion (which will be in an ethanol/aqueous buffer mixture).

  • Purification and Buffer Exchange:

    • Transfer the collected LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of the dialysis buffer. This step removes the ethanol and exchanges the acidic buffer for a neutral one.

  • Sterilization and Storage:

    • Recover the purified LNP suspension from the dialysis cassette.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the reactive LNPs at 4°C.

G A Prepare Lipid Phase (Ethanol) C Microfluidic Mixing (FRR 3:1) A->C B Prepare Aqueous Phase (Citrate Buffer, pH 4.0) B->C D LNP Self-Assembly C->D E Dialysis vs. PBS (pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Store Reactive LNPs (4°C) F->G

Caption: Workflow for the formulation of reactive LNPs.

Application Note 2: Characterization of Reactive LNPs

After formulation, it is critical to characterize the physicochemical properties of the reactive LNPs to ensure they meet the required specifications for drug delivery.[8][9] Key parameters include particle size, polydispersity index (PDI), and zeta potential.[4]

  • Particle Size: Affects the biodistribution, cellular uptake, and clearance of the LNPs. A size range of 50-150 nm is often optimal for avoiding rapid renal clearance and for passive accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[4]

  • Polydispersity Index (PDI): A measure of the size distribution of the nanoparticle population. A PDI value below 0.2 indicates a monodisperse and homogenous population, which is desirable for reproducible performance.

  • Zeta Potential: An indicator of the surface charge of the nanoparticles. At neutral pH, LNPs with a slightly negative or near-neutral surface charge often exhibit prolonged circulation times.

Protocol 2: Physicochemical Characterization

Instrumentation: Dynamic Light Scattering (DLS) instrument for size, PDI, and zeta potential measurements.

Procedure:

  • Sample Preparation: Dilute the purified LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS analysis (typically around 0.1 mg/mL).

  • Size and PDI Measurement:

    • Equilibrate the DLS instrument to 25°C.

    • Transfer the diluted sample to a cuvette and place it in the instrument.

    • Perform at least three measurements to obtain the average Z-average diameter and PDI.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Place the cell in the instrument and perform the measurement.

    • Obtain the average zeta potential from at least three measurements.

Table 2: Expected Characterization Parameters for Reactive LNPs

ParameterTarget ValueSignificance
Z-Average Diameter80 - 120 nmOptimal for systemic circulation and cell uptake
Polydispersity Index (PDI)< 0.2Indicates a uniform and homogenous population
Zeta Potential (at pH 7.4)-10 mV to +5 mVNear-neutral charge reduces non-specific uptake

Protocol 3: Covalent Conjugation of a Targeting Ligand

This protocol details the steps for activating the 3-Chloro-2-hydroxypropyl octanoate on the LNP surface and conjugating a model targeting peptide containing a primary amine.

Materials:

  • Purified reactive LNPs (in PBS, pH 7.4)

  • Borate buffer (50 mM, pH 8.5)

  • Targeting peptide with a free amine (e.g., cRGD peptide for integrin targeting), dissolved in borate buffer.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Amicon Ultra centrifugal filter units (100 kDa MWCO)

Procedure:

  • Activation of LNP Surface (Epoxide Formation):

    • Perform a buffer exchange on the reactive LNPs from PBS (pH 7.4) to borate buffer (pH 8.5) using a centrifugal filter unit. This increase in pH facilitates the intramolecular cyclization of the chlorohydrin to form the reactive epoxide.

    • Concentrate the LNPs and then resuspend in fresh borate buffer. Repeat this process twice to ensure complete buffer exchange.

    • Allow the LNP suspension to incubate at room temperature for 1-2 hours to ensure efficient epoxide formation.

  • Conjugation Reaction:

    • Add the targeting peptide solution to the activated LNP suspension. A molar excess of peptide to the reactive lipid (e.g., 5:1 to 10:1) is recommended to drive the reaction to completion.

    • Incubate the reaction mixture overnight at 4°C with gentle mixing (e.g., on a rotator).

  • Quenching of Unreacted Epoxides:

    • Add the quenching solution (Tris-HCl) to the reaction mixture to a final concentration of 50 mM. Tris contains a primary amine that will react with any remaining epoxide groups on the LNP surface, preventing non-specific reactions later.

    • Incubate for 1 hour at room temperature.

  • Purification of Conjugated LNPs:

    • Purify the conjugated LNPs from unreacted peptide and quenching agent using centrifugal filtration (100 kDa MWCO).

    • Wash the LNPs by repeatedly concentrating the suspension and resuspending in fresh PBS (pH 7.4). Perform at least three wash cycles.

    • Resuspend the final targeted LNP product in sterile PBS.

Application Note 3: Verification of Ligand Conjugation

It is essential to confirm the successful covalent attachment of the targeting ligand to the LNP surface. Several analytical techniques can be employed for this purpose.

Methods for Verification:

  • Gel Electrophoresis (SDS-PAGE):

    • Principle: If the targeting ligand is a protein or a large peptide, its conjugation to the LNP will prevent it from entering the polyacrylamide gel.

    • Procedure: Run three samples on an SDS-PAGE gel: the free peptide, the purified conjugated LNPs, and a physical mixture of unconjugated LNPs and the free peptide.

    • Expected Result: A band corresponding to the free peptide should be visible in the lane with the peptide alone and in the physical mixture lane. This band should be absent or significantly diminished in the purified conjugated LNP lane, indicating successful conjugation and removal of unreacted peptide.

  • Chromatography (Size Exclusion or Ion Exchange):

    • Principle: Conjugation of a ligand to the LNP can alter its size or surface charge, leading to a shift in its elution profile compared to unconjugated LNPs.

  • Functional Assays:

    • Principle: The most definitive proof of successful conjugation is the demonstration of the ligand's functionality.

    • Procedure: Perform a cell-binding assay using a cell line that overexpresses the target receptor for the conjugated ligand.

    • Expected Result: The targeted LNPs should show significantly higher binding or uptake by the target cells compared to non-targeted (unconjugated) LNPs.

3-Chloro-2-hydroxypropyl octanoate represents a valuable tool for the development of next-generation targeted drug delivery systems. Its incorporation into lipid nanoparticle formulations provides a stable yet readily activatable chemical handle for the covalent attachment of a wide range of targeting ligands. The protocols outlined in this guide provide a robust framework for the formulation, characterization, and functionalization of reactive LNPs, enabling researchers to create highly specific and potent therapeutic carriers. The principles of epoxide chemistry are well-established, offering a reliable and efficient route for bioconjugation that is compatible with sensitive biological payloads. This functional lipid opens up new possibilities for tailoring the surface of lipid nanoparticles to meet the specific challenges of targeted drug delivery in various disease contexts.

References

  • SAS Publishers. "A Review on Targeted Drug Delivery: its Entire Focus on Advanced Therapeutics and Diagnostics." Available at: [Link]

  • International Journal of Pharmaceutical and Drug Analysis. "A Comprehensive Review on Targeted Drug Delivery Systems." Available at: [Link]

  • Barnett Technical Services. "Lipid Nanoparticle Characterization: Size, Charge & Stability." Available at: [Link]

  • TIJER.org. "A Review On Targeted Drug Delivery System." Available at: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. "A Review: Targeted Drug Delivery System." Available at: [Link]

  • MDPI. "Lipid Nanoparticle: Formulation, Production Methods and Characterization Protocols." Available at: [Link]

  • UPI Journal of Pharmaceutical, Medical and Health Sciences. "A Review on Targeted Drug Delivery System." Available at: [Link]

  • AZoM. "Characterizing Lipid Nanoparticles and Liposomes." Available at: [Link]

  • PubChem. "3-Chloro-2-hydroxypropyl octanoate." Available at: [Link]

  • Inside Therapeutics. "RNA-LNP Formulation Protocol (SM-102)." Available at: [Link]

  • National Institutes of Health. "Challenges in the Physical Characterization of Lipid Nanoparticles." Available at: [Link]

  • Inside Therapeutics. "LNP characterization guidelines: Size, PDI, Morphology." Available at: [Link]

  • National Institutes of Health. "Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education." Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3-Chloro-2-hydroxypropyl octanoate synthesis

Welcome to the Advanced Troubleshooting Portal for the synthesis of 3-chloro-2-hydroxypropyl octanoate. This esterification process—driven by the regioselective ring-opening of epichlorohydrin (ECH) with octanoic acid (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for the synthesis of 3-chloro-2-hydroxypropyl octanoate. This esterification process—driven by the regioselective ring-opening of epichlorohydrin (ECH) with octanoic acid (caprylic acid)—is highly susceptible to side reactions that can severely compromise your isolated yield.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the mechanistic causality behind yield attrition, provide a self-validating experimental protocol, and address your most complex scale-up challenges.

Mechanistic Pathway & Yield Attrition Points

To troubleshoot low yield, you must first understand the competing kinetic pathways in your reactor. The reaction proceeds via an SN2 mechanism where an in-situ formed carboxylate complex attacks the epoxide[1]. Yield loss typically occurs when thermodynamic control takes over, leading to over-reaction (diester formation) or when competing nucleophiles (water) are present.

SynthesisPathway A Octanoic Acid + Epichlorohydrin (ECH) B Tetraalkylammonium Carboxylate Complex A->B Catalyst (R4N+X-) Heat (90°C) E 3-Chloro-1,2-propanediol (Hydrolysis Loss) A->E H2O Contamination C 3-Chloro-2-hydroxypropyl octanoate (Target) B->C Regioselective SN2 Ring Opening D 1,3-Diester Byproduct (Yield Loss) C->D Excess Acid / High Temperature

Reaction pathway for 3-chloro-2-hydroxypropyl octanoate synthesis highlighting yield-loss mechanisms.

Quantitative Diagnostic Matrix

Use the following analytical thresholds to diagnose the root cause of your specific yield drop.

Diagnostic ParameterTarget RangeSymptom of DeviationMechanistic Root Cause
Molar Ratio (ECH : Acid) 1.10 - 1.20High diester formation (>5% GC Area)Excess acid drives the secondary ring-opening of the target product[2].
Reaction Temperature 85°C - 90°CDarkening mixture, yield <70%Thermal polymerization of ECH; accelerated diester kinetics.
Water Content (KF) < 500 ppmEarly eluting GC peak (Diol)H₂O acts as a competing nucleophile, hydrolyzing ECH into 3-chloro-1,2-propanediol.
IPC Conversion (GC-FID) > 98% at 3hSluggish conversion, unreacted acidCatalyst deactivation or insufficient lipophilicity of the phase-transfer agent.
Self-Validating Experimental Protocol

To guarantee high yield, your workflow must be a self-validating system. This protocol utilizes stoichiometric imbalances and real-time analytical monitoring to ensure the reaction cannot proceed to the over-addition (diester) state.

Step 1: Anhydrous Preparation

  • Action: Dry octanoic acid and ECH over activated 4Å molecular sieves for 24 hours prior to use.

  • Causality: Trace water acts as a potent competing nucleophile, opening the ECH oxirane ring to form 3-chloro-1,2-propanediol, irreversibly consuming your epoxide equivalent.

  • Validation Checkpoint: Karl Fischer titration must read <500 ppm H₂O before proceeding.

Step 2: Catalyst Complexation

  • Action: Charge a dry, glass-lined reactor with Octanoic Acid (1.0 eq) and Tetrabutylammonium Bromide (TBAB, 0.02 eq). Heat to 85°C under nitrogen, stirring at 300 rpm.

  • Causality: Heating the acid with the quaternary ammonium salt pre-forms the true catalytic species: the highly nucleophilic tetraalkylammonium carboxylate ion pair[1]. Pre-forming this ensures that when ECH is introduced, it is immediately consumed, preventing ECH pooling.

Step 3: Starvation-Fed ECH Addition

  • Action: Add ECH (1.15 eq) dropwise over 2 hours via an addition funnel, maintaining the internal temperature strictly between 85°C - 90°C.

  • Causality: The ring-opening is highly exothermic. Dropwise addition prevents thermal runaways that provide the activation energy for the secondary hydroxyl of the newly formed product to attack another ECH or acid molecule[2]. The 0.15 eq excess ensures all acid is consumed, as residual acid drives diester formation.

Step 4: In-Process Control (IPC) Monitoring

  • Action: 1 hour after the ECH addition is complete, sample the mixture for GC-FID analysis.

  • Causality: Kinetic quenching prevents thermodynamic equilibration into side products.

  • Validation Checkpoint: The reaction is deemed complete when the Octanoic Acid peak area is <1%. Do not extend heating beyond this point.

Step 5: Mild Quench and Isolation

  • Action: Cool the reactor to 25°C immediately upon IPC validation. Wash the organic layer with 5% aqueous NaHCO₃ (1x volume), followed by saturated brine (1x volume).

  • Causality: A mild bicarbonate wash neutralizes any trace unreacted octanoic acid without providing the strong alkaline conditions that would hydrolyze your target ester or cause epoxide reformation.

  • Validation Checkpoint: The pH of the aqueous discard must be ~7.5. Vacuum distill the organic layer (short-path, <1 mbar, 120°C) to yield the pure product.

Troubleshooting FAQs

Q: Why is my yield plateauing at 60-70% with a heavy late-eluting impurity peak on the GC? A: You are likely observing the formation of the 1,3-diester byproduct (1,3-bis(octanoyloxy)propan-2-ol). Mechanistically, once 3-chloro-2-hydroxypropyl octanoate is formed, its secondary hydroxyl group can act as a nucleophile. If the reaction is run at too high a temperature, or if octanoic acid is present in local excess, this hydroxyl group can displace the chloride to form a transient glycidyl ester, which is immediately opened by a second octanoic acid molecule[2]. Solution: Shift your stoichiometry to maintain a slight excess of ECH (1.15 eq) and strictly control the exotherm during addition to stay below 90°C.

Q: How does my choice of catalyst affect the regioselectivity of the epoxide ring opening? A: The synthesis relies on an SN2 mechanism where the catalyst forms an intermediate complex with the acid. Using a bulky quaternary ammonium salt (like tetrabutylammonium bromide) creates a sterically hindered tetraalkylammonium carboxylate ion pair. This steric bulk prevents the nucleophile from attacking the more substituted, hindered carbon of the epichlorohydrin ring, forcing attack at the terminal carbon[1]. This maximizes your target 3-chloro-2-hydroxypropyl ester and minimizes the unwanted 2-chloro-3-hydroxypropyl isomer.

Q: I am scaling up from bench to pilot plant. Why did my yield drop significantly despite using the exact same stoichiometry? A: Batch scale-up of epoxide ring-opening reactions often suffers from poor heat dissipation. The localized micro-hotspots in larger reactors accelerate the activation energy required for diester formation. Recent chemical engineering advancements suggest that transitioning this specific reaction to a continuous microreactor system can drastically reduce residence times and improve heat transfer, keeping selectivity high and suppressing the diproduct pathways[2].

Q: Can I use a heterogeneous catalyst to avoid the aqueous washing steps? A: Yes. While homogeneous quaternary ammonium salts are standard, solid Lewis acidic catalysts (such as Sn-Beta zeolites or modified heteropolyacids) have been successfully deployed for regioselective epoxide ring openings[3]. These allow for simple filtration recovery. However, you must ensure the pore size of the solid support is large enough to accommodate the C8 aliphatic chain of octanoic acid to avoid diffusion-limited sluggish kinetics.

References
  • [1] K.S. Yutilova, E.A. Bakhalova, E.N. Shved, et al. Nucleophilic Epoxide Ring Opening in the System: Epichlorohydrin–Carboxylic Acid–Tetrabutylammonium Iodide–Solvent. Voprosy Khimii i Khimicheskoi Tekhnologii (Ukrainian State University of Chemical Technology). 1

  • [2] Zifei Yan, Yubin Wang, Chencan Du, et al. Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system. AIChE Journal (via ResearchGate). 2

  • [3] The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. Catalysts (MDPI). 3

Sources

Optimization

optimizing reaction temperature for 3-Chloro-2-hydroxypropyl octanoate esterification

Welcome to the Technical Support Center for the synthesis of 3-chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0)[1]. This guide is engineered for researchers and process chemists scaling up the esterification of octanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0)[1]. This guide is engineered for researchers and process chemists scaling up the esterification of octanoic acid (caprylic acid) with epichlorohydrin.

Because this reaction involves a highly reactive epoxide and a bifunctional product, optimizing the thermal profile is the single most critical factor in preventing side reactions, such as epoxide hydrolysis or diproduct formation[2][3].

Mechanistic Pathway & Thermal Causality

To troubleshoot effectively, you must first understand the causality of the reaction network. The esterification is an intrinsically kinetically controlled, exothermic process[4]. At optimal temperatures, the carboxylate anion preferentially attacks the less sterically hindered primary carbon of the epoxide. However, excessive heat shifts the system toward thermodynamic control, triggering a cascade of unwanted side reactions.

Pathway Reactants Octanoic Acid + Epichlorohydrin Intermediate Epoxide Ring Opening (Exothermic) Reactants->Intermediate Heat Catalyst PTC / Resin Catalyst Catalyst->Intermediate MainProduct 3-Chloro-2-hydroxypropyl octanoate (Target) Intermediate->MainProduct 60-90°C Kinetic Control SideProduct1 1-Chloro-3-hydroxypropyl isomer Intermediate->SideProduct1 >115°C Thermodynamic SideProduct2 Di-octanoate Ester (Diproduct) MainProduct->SideProduct2 Excess Acid + High Temp

Reaction pathway showing temperature-dependent main and side product formation.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this esterification, and why? A: The optimal temperature window is strictly 75°C to 85°C . At this range, the reaction is kinetically controlled, ensuring the octanoate anion attacks the primary carbon of the epichlorohydrin ring[4]. Dropping below 60°C results in sluggish kinetics that are not industrially viable, while exceeding 90°C risks thermal runaway due to the exothermic nature of the ring-opening[4][5].

Q: My GC/MS shows a high concentration of the di-octanoate ester (diproduct). How do I prevent this? A: Diproduct formation occurs when the newly formed secondary hydroxyl group of your target molecule undergoes a subsequent esterification with excess octanoic acid. This secondary reaction is highly temperature-dependent. Literature indicates that at temperatures exceeding 115°C, diproduct formation can surge up to 30%[2][3]. To mitigate this, cap your reactor temperature at 85°C and maintain a slight molar excess of epichlorohydrin (1.05 eq) rather than the acid.

Q: Can I use a catalyst to lower the required activation temperature? A: Yes. Utilizing a Phase-Transfer Catalyst (PTC) like tetramethylammonium chloride (TMAC) or a solid cation exchange resin facilitates the transfer of the acid to the epichlorohydrin phase[4][6]. This allows the reaction to achieve >90% conversion at lower temperatures (70–80°C), effectively suppressing epoxide hydrolysis and preserving regioselectivity without requiring harsh basic conditions[6].

Troubleshooting Guide: Specific Issues

Issue: Exothermic Runaway During Reagent Addition
  • Symptom: Rapid temperature spike (>100°C) upon adding epichlorohydrin, accompanied by darkening of the reaction mixture and pressure buildup.

  • Root Cause: Epoxide ring-opening is highly exothermic[4]. Dumping epichlorohydrin into the reactor overwhelms the cooling jacket's heat transfer capacity.

  • Solution: Implement a controlled, dropwise addition of epichlorohydrin over 60–90 minutes. Ensure the reactor is pre-heated to no more than 70°C before addition begins.

Issue: Poor Regioselectivity (High 1-chloro-3-hydroxypropyl isomer)
  • Symptom: NMR or HPLC reveals a high ratio of the 1-chloro-3-hydroxypropyl isomer alongside the desired 3-chloro-2-hydroxypropyl product.

  • Root Cause: Thermodynamic control has overtaken kinetic control. This happens exclusively when the reaction mixture experiences prolonged exposure to temperatures above 115°C[2].

  • Solution: If high temperatures are unavoidable (e.g., due to equipment limitations), you must transition from a batch reactor to a continuous flow microreactor (capillary setup). Flow chemistry allows for superheated processing with residence times of less than 10 minutes, minimizing isomer formation[3].

Quantitative Data: Temperature vs. Reaction Profile

The following table synthesizes the causal relationship between reactor temperature and product distribution.

Temperature (°C)Octanoic Acid Conversion (%)Target Selectivity (%)Diproduct Formation (%)Mechanistic Observation
60 75.0> 98.0< 1.0Intrinsically kinetically controlled; rate is too slow for scale-up[4].
80 94.595.02.5Optimal balance. Exothermic heat easily removed; primary carbon attack favored.
115 > 98.070.025.0Thermodynamic control competes. Secondary hydroxyl esterification accelerates[2].
150 > 99.0< 50.0> 40.0Severe regioselectivity loss. Requires continuous flow microreactors to prevent degradation[3].

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the workflow, this protocol utilizes Acid Value Titration as an in-process control (IPC). Because octanoic acid is consumed during the reaction, tracking the acid value provides a self-validating feedback loop, ensuring you do not quench the reaction prematurely or overcook it[5].

Workflow Step1 1. Charge Reactor Acid + Catalyst Step2 2. Heat to 75°C Establish Baseline Step1->Step2 Step3 3. Dropwise Addition of Epichlorohydrin Step2->Step3 Step4 4. In-Process Control Acid Value Titration Step3->Step4 Decision Acid Value < 2 mg KOH/g? Step4->Decision Step5 5. Cool to 25°C & Quench Decision->Step5 Yes (Validated) Step6 Maintain 80°C for 30 mins Decision->Step6 No (Incomplete) Step6->Step4 Retest

Self-validating experimental workflow utilizing acid value titration for endpoint detection.

Step-by-Step Methodology:
  • Reactor Preparation: Charge a dry, jacketed glass reactor with 1.0 equivalent of octanoic acid and 0.05 equivalents of tetramethylammonium chloride (TMAC) catalyst[6]. Equip the reactor with a reflux condenser, mechanical stirrer, and an internal thermocouple.

  • Thermal Baseline: Heat the mixture to exactly 75°C under gentle agitation (400 RPM).

  • Controlled Addition: Begin the dropwise addition of 1.05 equivalents of epichlorohydrin. Monitor the internal thermocouple strictly; adjust the addition rate to ensure the exothermic heat does not push the internal temperature above 85°C.

  • Digestion Phase: Once addition is complete, maintain the reactor temperature at 80°C for 180 minutes[4].

  • Self-Validation (IPC): Withdraw a 1 mL sample. Titrate with 0.1 N NaOH using a phenolphthalein indicator to determine the residual free fatty acid concentration[5].

    • Logic Gate: If the Acid Value is < 2 mg KOH/g , conversion is successful. Proceed to step 6.

    • Logic Gate: If the Acid Value is > 2 mg KOH/g , maintain 80°C for an additional 30 minutes and retest. Do not increase the temperature to force completion, as this will trigger diproduct formation.

  • Quench and Isolate: Cool the reactor to 25°C. Wash the organic phase with distilled water to remove the TMAC catalyst and any unreacted epichlorohydrin. Dry over anhydrous MgSO₄ and filter to isolate the pure 3-chloro-2-hydroxypropyl octanoate.

References

  • National Institutes of Health - "3-Chloro-2-hydroxypropyl octanoate | C11H21ClO3 | CID 101828723 - PubChem" URL:[Link]

  • ResearchGate - "Applying a continuous capillary-based process to the synthesis of 3-chloro-2-hydroxypropyl pivaloate" URL:[Link]

  • ResearchGate - "Esterification of palm fatty acid distillate with epychlorohydrin using cation exchange resin catalyst" URL:[Link]

  • AIP Publishing - "Esterification of Palm Fatty Acid Distillate with Epychlorohydrin using Cation Exchange Resin Catalyst" URL:[Link]

  • Phase Transfer Catalysis Communications - "Selective Esterification of Methacrylic Acid with Epichlorohydrin" URL:[Link]

Sources

Troubleshooting

advanced purification techniques for isolating high-purity 3-Chloro-2-hydroxypropyl octanoate

Isolating High-Purity 3-Chloro-2-hydroxypropyl Octanoate Welcome to the Technical Support Center for lipid-like chlorohydrin esters. 3-Chloro-2-hydroxypropyl octanoate ()[1] is a highly valuable intermediate in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Isolating High-Purity 3-Chloro-2-hydroxypropyl Octanoate

Welcome to the Technical Support Center for lipid-like chlorohydrin esters. 3-Chloro-2-hydroxypropyl octanoate ()[1] is a highly valuable intermediate in drug development and materials science. However, its isolation presents significant physicochemical challenges. The molecule possesses a reactive chlorohydrin moiety and a thermally labile ester bond, making it highly susceptible to epoxide formation, hydrolysis, and thermal degradation.

As an Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the root chemical causality behind purification failures and provide self-validating protocols to ensure absolute structural integrity during your downstream processing.

Section 1: Troubleshooting & FAQs

Q1: Why does my product convert to a glycidyl octanoate (epoxide) byproduct during the aqueous workup? Causality: The 3-chloro-2-hydroxypropyl group is acutely sensitive to basic conditions. At a pH > 7.5, the secondary hydroxyl group undergoes deprotonation. The resulting alkoxide acts as an internal nucleophile, executing a rapid, intramolecular SN​2 attack on the adjacent carbon. This displaces the chloride ion and forces the molecule to cyclize into an epoxide (glycidyl ester). Solution: Strictly avoid basic washes (e.g., saturated NaHCO3​ or NaOH ). You must use a mild, tightly controlled phosphate buffer (pH 6.0–6.5) for all aqueous quenching and washing steps.

Q2: I am seeing two closely eluting spots on my TLC that co-elute during flash chromatography. What are they, and how do I resolve them? Causality: The synthesis of chlorohydrin esters frequently yields a mixture of regioisomers: the desired 3-chloro-2-hydroxypropyl octanoate and the 2-chloro-3-hydroxypropyl octanoate byproduct. Because they share identical molecular weights and functional groups, their dipole moments are nearly indistinguishable, leading to co-elution. Solution: Standard silica gel chromatography requires highly optimized, shallow isocratic solvent gradients (e.g., 2–5% Ethyl Acetate in Hexane) to resolve them, as detailed in standard methodologies for [2]. Do not use gradient elution, as the sudden increase in polarity will compress the bands together.

Q3: Why does my product degrade, darken, or polymerize during solvent removal or distillation? Causality: Chlorohydrin esters possess high boiling points. Prolonged thermal exposure in a standard batch distillation flask provides the necessary activation energy for thermal ester cleavage, transesterification, or intermolecular cross-linking. Solution: Batch distillation must be avoided. Utilize Wiped Film Evaporation (WFE) or continuous flow processing. By utilizing continuous capillary-based processes, you can reduce the thermal residence time by up to three orders of magnitude (from hours to seconds), preserving the ester's structural integrity[3].

Section 2: Self-Validating Experimental Protocols
Protocol 1: Mild Aqueous Quench & Liquid-Liquid Extraction

Objective: Remove unreacted acids and water-soluble impurities without triggering base-catalyzed epoxidation.

  • Dilution: Dilute the crude reaction mixture in an apolar solvent (e.g., Methyl tert-butyl ether (MTBE) or Hexane) at a 1:5 ratio to minimize water miscibility.

  • Buffered Wash: Wash the organic layer with an equal volume of 0.1 M Sodium Phosphate buffer (pH 6.0).

    • Validation Checkpoint: After the first wash, sample the aqueous layer and test it with a calibrated pH meter. If the pH > 7.0, add 0.1 M NaH2​PO4​ dropwise to the separatory funnel until the aqueous phase stabilizes at pH 6.0–6.5.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (brine) to break any emulsions. Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes, then filter.

Protocol 2: High-Resolution Normal-Phase Flash Chromatography

Objective: Isolate the target monoester from regioisomers and diester byproducts.

  • Stationary Phase Preparation: Pack a column with high-purity, neutral silica gel (pH 6.5–7.5).

    • Validation Checkpoint (2D-TLC): Before loading the batch, perform a 2D-TLC. Spot the crude mixture, run it in 3% EtOAc/Hexane, dry the plate, rotate it 90 degrees, and run it again. If the target spot streaks or degrades into a second spot off the diagonal, your silica is too acidic/basic and must be pre-treated with a neutral buffer.

  • Dry Loading: Evaporate the organic phase onto a small amount of neutral silica gel to create a dry powder. Load this evenly onto the column head to ensure a tight sample band.

  • Isocratic Elution: Elute using an isocratic gradient of 3% Ethyl Acetate in Hexane.

  • Visualization & Validation: Because the saturated octanoate chain lacks a strong UV chromophore, visualize the TLC fractions using a Phosphomolybdic Acid (PMA) stain followed by heating. The desired product will appear as a dark blue/green spot. Validate absolute purity via 1H -NMR, confirming the presence of the downfield methine proton (-CH-OH) multiplet at approximately 3.9–4.1 ppm.

Section 3: Quantitative Data Presentation

To select the optimal downstream processing route, compare the quantitative metrics of standard purification techniques below:

Purification TechniqueRegioisomer ResolutionThermal Degradation RiskTypical Recovery YieldScalability
Normal-Phase Silica (pH Neutral) Excellent (Isocratic)Low (Room Temp)75% – 85%Low-Medium (Prep scale)
Wiped Film Evaporation (WFE) Poor (Separates by BP only)Very Low (< 10 seconds residence)90% – 95%High (Continuous Flow)
Standard Batch Distillation PoorHigh (Prolonged heat exposure)< 40% (Extensive cleavage)Medium
Section 4: Mechanistic & Workflow Visualizations

Pathway A 3-Chloro-2-hydroxypropyl octanoate B Base (pH > 7.5) A->B Deprotonation C Alkoxide Intermediate B->C Fast D Glycidyl Octanoate (Epoxide) C->D Intramolecular SN2 (-Cl⁻)

Base-catalyzed degradation pathway of chlorohydrin esters to epoxides.

Workflow Crude Crude Reaction Mixture Ext Mild L-L Extraction (pH 6.0 - 6.5) Crude->Ext Quench & Phase Separation Chrom Neutral Silica Chromatography (Hexane/EtOAc) Ext->Chrom Dry Load Organic Phase WFE Wiped Film Evaporation (< 0.1 mbar) Chrom->WFE Pool PMA-Active Fractions Pure High-Purity Isolate (> 99%) WFE->Pure Rapid Solvent Removal

Step-by-step downstream purification workflow for chlorohydrin esters.

References
  • PubChem Compound Summary for CID 101828723 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Chlorotrimethylsilane: A Suitable Reagent for the Synthesis of Chlorohydrin Esters Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Applying a continuous capillary-based process to the synthesis of 3-chloro-2-hydroxypropyl pivaloate Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 3-Chloro-2-hydroxypropyl Octanoate Purity: A Comparative Guide

Executive Summary: The Analytical Challenge In pharmaceutical manufacturing and lipid chemistry, validating the purity of intermediate compounds is a foundational requirement for downstream success. 3-Chloro-2-hydroxypro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge

In pharmaceutical manufacturing and lipid chemistry, validating the purity of intermediate compounds is a foundational requirement for downstream success. 3-Chloro-2-hydroxypropyl octanoate (CAS 3478-18-0) is a highly specific chlorohydrin ester that frequently appears as a synthetic building block or an impurity in lipid nanoparticle (LNP) excipient synthesis.

As a Senior Application Scientist, I frequently encounter the pitfalls of applying generic analytical platform methods to specialized lipidic intermediates. The unique molecular architecture of[1]—a medium-chain fatty acid esterified to a reactive chloropropanediol backbone—demands a highly tailored analytical approach. This guide objectively compares traditional methodologies (HPLC-UV, GC-FID) against the gold standard (LC-MS/MS) and provides a self-validating experimental protocol aligned with the latest [2].

Physicochemical Profiling & Method Selection

To design an effective purity assay, we must first understand the causality between the molecule's physicochemical properties and its behavior inside an analytical instrument.

  • The UV Limitation: The molecule lacks a conjugated π -electron system, meaning it possesses no strong chromophore. Attempting to use High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) forces the analyst to monitor at low wavelengths (<210 nm). At this range, mobile phase solvents (e.g., methanol, acetonitrile) absorb heavily, destroying the signal-to-noise ratio and rendering the method non-specific.

  • The Thermal Degradation Risk: Gas Chromatography with Flame Ionization Detection (GC-FID) is often the default for volatile octanoate esters. However, the adjacent hydroxyl and alkyl chloride groups form a thermally labile chlorohydrin moiety. When exposed to the extreme temperatures of a GC injection port (>250°C), the molecule is highly susceptible to dehydrohalogenation or intramolecular cyclization into an epoxide[3]. Without complex chemical derivatization, GC-FID yields artifactual degradation peaks, compromising quantitative integrity.

  • The Mass Spectrometry Advantage: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses both limitations. By utilizing Electrospray Ionization (ESI), we avoid thermal degradation. Because the molecule lacks basic amines for efficient protonation, we introduce ammonium formate into the mobile phase. This intentionally forces the predictable formation of the ammonium adduct [M+NH4​]+ , providing a robust precursor ion for collision-induced dissociation (CID).

MethodSelection Start 3-Chloro-2-hydroxypropyl octanoate (C11H21ClO3) Prop1 No Conjugated Chromophore Start->Prop1 Prop2 Thermally Labile Chlorohydrin Group Start->Prop2 Prop3 Unique Isotopic Signature (35Cl/37Cl) Start->Prop3 HPLC_UV HPLC-UV Poor Signal-to-Noise at <210 nm Prop1->HPLC_UV Precludes UV GC_FID GC-FID Risk of On-Column Degradation Prop2->GC_FID Precludes GC LC_MS LC-MS/MS High Specificity & No Thermal Stress Prop3->LC_MS Enables MS

Logical relationship of analytical method selection based on physicochemical properties.

Comparative Performance Analysis

The following table summarizes the objective performance metrics of the three primary analytical techniques when applied to chlorohydrin esters.

Analytical FeatureHPLC-UVGC-FIDLC-MS/MS (Recommended)
Detection Mechanism UV Absorbance (<210 nm)Flame IonizationMass-to-Charge Ratio (m/z)
Sensitivity Low (µg/mL range)Moderate (µg/mL range)High (ng/mL range)
Specificity Poor (High solvent interference)ModerateExcellent (Isotopic tracking)
Thermal Risk NoneHigh (Degradation risk)None
Sample Prep Direct injectionDerivatization requiredDirect injection
Overall Suitability Not recommendedRequires extensive optimizationGold Standard

Self-Validating Experimental Protocol (LC-MS/MS)

A robust analytical method must be a self-validating system —meaning it inherently proves its own reliability during every run. We achieve this by embedding a Stable Isotope-Labeled Internal Standard (SIL-IS), such as rac-1-Octanoyl-3-Chloropropanediol-d5[4], into the sample matrix prior to extraction. Because the SIL-IS co-elutes with the target analyte and experiences identical matrix suppression, the peak area ratio (Analyte/IS) remains constant even if absolute ionization efficiency fluctuates.

Step-by-Step Methodology (Aligned with ICH Q2(R2))

Step 1: Mobile Phase & System Preparation

  • Aqueous Phase (A): 5 mM Ammonium Formate in LC-MS grade water (stabilizes the [M+NH4​]+ adduct).

  • Organic Phase (B): 5 mM Ammonium Formate in Methanol.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

Step 2: Specificity & Selectivity Testing

  • Inject a blank matrix sample containing only the SIL-IS.

  • Causality Check: Verify that no endogenous peaks elute at the retention time of 3-chloro-2-hydroxypropyl octanoate. The blank response must be <5% of the Lower Limit of Quantitation (LLOQ)[2].

Step 3: Linearity and Range

  • Prepare a 6-point calibration curve ranging from 10 ng/mL to 1000 ng/mL.

  • Spike each standard with a constant concentration of the SIL-IS (e.g., 100 ng/mL).

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a 1/x weighted linear regression.

Step 4: Accuracy (Spike-Recovery)

  • Spike known amounts of the reference standard into a blank matrix at three levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

  • Extract and analyze in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

Step 5: Precision (Repeatability)

  • Perform six independent preparations of the Medium concentration sample (300 ng/mL) on the same day.

  • Calculate the Relative Standard Deviation (RSD) of the calculated concentrations to validate intra-assay precision.

ValidationWorkflow Step1 1. Sample Preparation Spike with SIL-IS (d5-analog) Step2 2. Specificity Testing Analyze Blank vs. Spiked Matrix Step1->Step2 Step3 3. Linearity & Range 6-Point Calibration (R² ≥ 0.995) Step2->Step3 Step4 4. Accuracy & Precision Triplicate Runs at 3 Concentrations Step3->Step4 Step5 5. System Suitability Self-Validated QC Confirmation Step4->Step5

Self-validating LC-MS/MS experimental workflow for ICH Q2(R2) method validation.

Validation Data Summary

When executing the protocol above, a successfully validated LC-MS/MS method for 3-chloro-2-hydroxypropyl octanoate should yield data conforming to the following regulatory acceptance criteria:

Validation ParameterICH Q2(R2) RequirementExperimental Target / Result
Specificity No interference at retention timeBlank response < 4.2% of LLOQ
Linearity Proportional response across rangeR² = 0.998 (Range: 10 - 1000 ng/mL)
Accuracy (Recovery) Closeness of agreement to true value98.5% - 102.1% Recovery across all levels
Repeatability Intra-assay variance (n=6)RSD = 1.4%
Intermediate Precision Inter-assay variance (across 3 days)RSD = 2.1%
Isotopic Tracking 35Cl / 37Cl ratio confirmation3:1 natural abundance ratio confirmed

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • 3-Chloro-2-hydroxypropyl octanoate (CID 101828723) . National Center for Biotechnology Information (PubChem).[Link]

  • Chlorotrimethylsilane: A Suitable Reagent for the Synthesis of Chlorohydrin Esters . The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Comparative

comparative toxicity of 3-Chloro-2-hydroxypropyl octanoate and glycidyl esters

An objective, mechanistic comparison between 3-chloro-2-hydroxypropyl octanoate (a specific 3-MCPD ester) and glycidyl esters (GEs) is critical for researchers and drug development professionals assessing the safety of l...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison between 3-chloro-2-hydroxypropyl octanoate (a specific 3-MCPD ester) and glycidyl esters (GEs) is critical for researchers and drug development professionals assessing the safety of lipid-based formulations and refined oils. Both compounds are process-induced contaminants formed during the high-temperature refining of lipids, yet they exhibit fundamentally divergent toxicokinetic profiles and mechanisms of cellular damage.

This guide provides an in-depth comparative analysis of their toxicity, regulatory thresholds, and the self-validating experimental methodologies required to accurately evaluate them in vitro.

Toxicokinetics and Metabolic Activation

Neither 3-chloro-2-hydroxypropyl octanoate nor glycidyl esters exhibit significant direct toxicity in their intact, esterified forms. Their toxicological relevance relies entirely on their enzymatic hydrolysis within the mammalian gastrointestinal (GI) tract.

  • 3-Chloro-2-hydroxypropyl octanoate : This compound is a specific fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). Upon ingestion, pancreatic lipases cleave the octanoate (caprylate) chain, yielding 1[1].

  • Glycidyl Esters : These compounds undergo similar lipase-mediated lipolysis to release 2[2].

MetabolicPathway E1 3-Chloro-2-hydroxypropyl octanoate (3-MCPD Ester) Lipase Gastrointestinal Lipases (Enzymatic Hydrolysis) E1->Lipase Ingestion E2 Glycidyl Esters (GEs) E2->Lipase Ingestion T1 Free 3-MCPD (Non-Genotoxic Toxin) Lipase->T1 Cleavage of octanoate T2 Free Glycidol (Genotoxic Alkylating Agent) Lipase->T2 Cleavage of fatty acids

Metabolic hydrolysis pathways of 3-MCPD octanoate and glycidyl esters in the GI tract.

Mechanistic Toxicology: Divergent Pathways of Cellular Damage

The liberated free forms dictate the downstream toxicity. The critical distinction lies in their interaction with cellular macromolecules.

Free 3-MCPD (from 3-Chloro-2-hydroxypropyl octanoate) 3-MCPD exhibits a non-genotoxic mechanism of toxicity. Chronic exposure in rodent models consistently leads to renal tubular hyperplasia and Leydig cell tumors[3]. Because 3-MCPD does not directly react with DNA, its toxicity is driven by the disruption of endocrine signaling and cellular metabolism. The International Agency for Research on Cancer (IARC) classifies free 3-MCPD as a Group 2B "3"[3].

Free Glycidol (from Glycidyl Esters) In stark contrast, glycidol acts as a direct alkylating agent . The highly reactive epoxide ring of glycidol covalently binds to nucleophilic sites on DNA and proteins, leading to mutation accumulation and multi-site carcinogenesis[1]. Due to this clear evidence of direct genotoxicity, IARC classifies glycidol as a Group 2A "4"[4].

ToxicityMechanisms M Free 3-MCPD M1 Endocrine & Metabolic Disruption M->M1 Chronic exposure G Free Glycidol G1 Epoxide Reactivity: Direct DNA Alkylation G->G1 Covalent binding M2 Renal Tubular Hyperplasia & Leydig Cell Tumors M1->M2 Non-genotoxic pathway G2 Mutation Accumulation & Multi-site Carcinogenesis G1->G2 Genotoxic pathway

Divergent toxicological mechanisms of free 3-MCPD and glycidol following metabolic activation.

Quantitative Toxicity & Regulatory Thresholds

Because of the mechanistic differences (genotoxic vs. non-genotoxic), regulatory bodies apply different risk assessment paradigms. For 3-MCPD, a Tolerable Daily Intake (TDI) can be established based on the No Observed Adverse Effect Level (NOAEL) for renal toxicity. For glycidol, no safe threshold exists.

Parameter3-Chloro-2-hydroxypropyl octanoate (via 3-MCPD)Glycidyl Esters (via Glycidol)
Active Toxicant Free 3-MCPDFree Glycidol
IARC Classification Group 2B (Possible human carcinogen)Group 2A (Probable human carcinogen)
Mechanism of Action Non-genotoxic (Endocrine/Metabolic disruption)Genotoxic (Direct DNA alkylation)
Primary Target Organs Kidneys, TestesMulti-site (Stomach, Liver, Intestines, etc.)
Regulatory Threshold TDI: 2.0 µg/kg bw/day (EFSA) / PMTDI: 4.0 µg/kg bw/day (JECFA)No safe threshold; Margin of Exposure (MoE) > 25,000 required

Experimental Methodologies: Self-Validating Protocols

To accurately compare the toxicity of these two lipid-bound contaminants in a laboratory setting, researchers must replicate the physiological activation step. Directly applying 3-chloro-2-hydroxypropyl octanoate or glycidyl esters to cell cultures yields false-negative results because standard in vitro models (like HepG2 or Caco-2) lack sufficient extracellular lipase activity to liberate the toxic free forms.

The following protocol integrates a self-validating system to ensure mechanistic accuracy.

Protocol: Simulated GI Digestion Coupled with Multi-Endpoint Cytotoxicity Assay

Step 1: In Vitro Digestion (INFOGEST Model)

  • Procedure : Emulsify 3-chloro-2-hydroxypropyl octanoate and glycidyl ester standards in a simulated gastric fluid (pepsin, pH 3.0) for 2 hours, followed by simulated intestinal fluid (pancreatin, bile salts, pH 7.0) for 2 hours.

  • Causality : This step is critical to generate the bioaccessible free 3-MCPD and glycidol. Without this enzymatic cleavage, the esters remain inert, preventing accurate toxicological screening.

Step 2: Intestinal Absorption Model (Caco-2 Exposure)

  • Procedure : Apply the aqueous fraction of the digestate to differentiated Caco-2 monolayers for 24 hours.

  • Causality : Caco-2 cells simulate the intestinal epithelial barrier, the primary site of systemic entry post-hydrolysis.

Step 3: Differential Toxicity Readouts

  • Readout A (Glycidol focus) : Perform an Alkaline Comet Assay to quantify single- and double-strand DNA breaks. Rationale: Captures the direct genotoxic alkylation unique to glycidol.

  • Readout B (3-MCPD focus) : Perform an ELISA for Kidney Injury Molecule-1 (KIM-1) or targeted metabolomics. Rationale: Captures the non-genotoxic cellular stress pathways triggered by 3-MCPD.

System Validation (The Self-Validating Control): Always include a lipase-free control (digestion performed without pancreatin). If toxicity is observed in the Caco-2 cells exposed to the lipase-free control, the ester standard is likely pre-contaminated with free 3-MCPD or glycidol, invalidating the assay. Toxicity should only emerge in the enzymatically active arms.

ExperimentalWorkflow S1 Step 1: Simulated Digestion (INFOGEST Protocol) S2 Step 2: Caco-2 Cell Exposure (Intestinal Barrier Model) S1->S2 Bioaccessible fraction Val Validation: Lipase-Free Control (Must show zero toxicity) S1->Val Parallel control S3A Readout A: Comet Assay (Glycidol Genotoxicity) S2->S3A DNA damage S3B Readout B: KIM-1 ELISA (3-MCPD Nephrotoxicity) S2->S3B Cellular stress

Self-validating experimental workflow for comparative toxicity assessment in Caco-2 cells.

References

  • Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC / NIH - 1

  • Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - MDPI - 3

  • 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters - U.S. Food and Drug Administration (FDA) - 2

  • The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow - Food Technology and Biotechnology - 4

  • MCPDs & Glycidyl Esters in Food: Risk Assessment & Exposure - Mérieux NutriSciences - 5

Sources

Validation

In-Depth Structural and Analytical Comparison: 3-Chloro-2-hydroxypropyl Octanoate vs. Decanoate

As regulatory bodies globally tighten maximum limits on process-induced food contaminants, the precise quantification of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters has become a critical focus in lipid chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory bodies globally tighten maximum limits on process-induced food contaminants, the precise quantification of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters has become a critical focus in lipid chemistry and food safety. Formed during the high-temperature deodorization of edible oils, these esters are potentially nephrotoxic and carcinogenic upon in vivo hydrolysis.

This guide provides an objective, structurally grounded comparison between two critical analytical standards and homologs: 3-Chloro-2-hydroxypropyl octanoate (C8 homolog) and 3-Chloro-2-hydroxypropyl decanoate (C10 homolog). By understanding the causality between their structural differences and their physicochemical behavior, researchers can optimize extraction recoveries, chromatographic resolution, and mass spectrometric detection.

Structural & Physicochemical Profiling

Both compounds share a core 3-chloro-1,2-propanediol backbone esterified at the sn-1 (or sn-2) position with a saturated fatty acid. The fundamental divergence lies in the alkyl chain length: octanoic acid (caprylic, C8) versus decanoic acid (capric, C10).

The Causality of Chain Length: The addition of two methylene (–CH₂–) units in the decanoate homolog significantly increases its molecular volume and lipophilicity. This structural shift alters the partition coefficient (LogP), meaning the C10 homolog exhibits a stronger affinity for non-polar organic phases during liquid-liquid extraction. Consequently, analytical methods must account for differential partitioning to prevent biased recovery rates when extracting these esters from complex triglyceride matrices [1].

Table 1: Physicochemical Comparison
Property3-Chloro-2-hydroxypropyl octanoate3-Chloro-2-hydroxypropyl decanoate
Common Name 3-MCPD Octanoate3-MCPD Decanoate
Chain Length C8 (Capryloyl)C10 (Decanoyl/Caproyl)
Molecular Formula C₁₁H₂₁ClO₃C₁₃H₂₅ClO₃
Molecular Weight 236.73 g/mol 264.79 g/mol
CAS Number
Computed XLogP3 ~3.1~4.1
State at Room Temp Viscous LiquidSemi-solid / Viscous Liquid

Analytical Performance in LC-MS/MS

Historically, 3-MCPD esters were quantified via indirect methods (transesterification followed by GC-MS). However, indirect methods destroy the ester profile and can lead to overestimation artifacts. Today, direct analysis via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for differentiating intact homologs [2].

Chromatographic Causality: In reversed-phase chromatography (e.g., C18 stationary phases), retention is governed by hydrophobic interactions. The higher LogP of the C10 homolog dictates a stronger interaction with the hydrophobic stationary phase, resulting in a predictably longer retention time compared to the C8 homolog.

Ionization Dynamics: During Electrospray Ionization (ESI), 3-MCPD esters do not readily form protonated molecules [M+H]⁺. Instead, they efficiently form ammonium adducts[M+NH₄]⁺ when ammonium formate is present in the mobile phase.

Table 2: Mass Spectrometry Parameters (ESI+)
CompoundAdduct Precursor IonPrimary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Expected Elution Order
C8 Homolog m/z 254.7 [M+NH₄]⁺m/z 145.1 [Octanoate+H]⁺m/z 93.0 [Chloropropanediol]⁺1st (Faster)
C10 Homolog m/z 282.8 [M+NH₄]⁺m/z 173.1 [Decanoate+H]⁺m/z 93.0 [Chloropropanediol]⁺2nd (Slower)

Standardized Experimental Protocol: Direct UHPLC-MS/MS Analysis

To ensure a self-validating system, this protocol incorporates isotopic dilution. The addition of a deuterated internal standard (e.g., rac-1-Octanoyl-3-Chloropropanediol-d5) prior to extraction corrects for matrix suppression and procedural losses, ensuring absolute quantitative trustworthiness.

Phase 1: Matrix Extraction & Cleanup
  • Sample Aliquoting: Weigh 1.0 g of homogenized lipid matrix (e.g., vegetable oil or infant formula) into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of deuterated internal standard mix (10 µg/mL in methanol). Vortex for 30 seconds to equilibrate.

  • Solvent Extraction: Add 5.0 mL of a tert-butyl methyl ether (tBME) and ethyl acetate mixture (80:20, v/v). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate any particulate matter.

  • SPE Cleanup (Critical Step): Pass the supernatant through a pre-conditioned mixed-mode Solid Phase Extraction (SPE) cartridge (e.g., Silica/PSA) to eliminate polar lipid interferents (free fatty acids, phospholipids) [3].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of methanol/isopropanol (1:1, v/v).

Phase 2: UHPLC-MS/MS Acquisition
  • Column: Use a sub-2 µm C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: Water containing 1 mM ammonium formate.

    • Phase B: Methanol/Isopropanol (90:10, v/v) containing 1 mM ammonium formate.

  • Gradient: Initiate at 40% B, ramp to 100% B over 8 minutes, hold for 4 minutes, and re-equilibrate.

  • Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode using the transitions defined in Table 2.

Mechanistic Visualizations

The following diagrams map the logical pathways of 3-MCPD ester analysis and the physicochemical principles driving their separation.

G A Lipid Matrix (Edible Oils/Infant Formula) B Liquid-Liquid Extraction (tBME / Ethyl Acetate) A->B C Direct Analysis (Intact Esters) B->C Intact Method D Indirect Analysis (Transesterification) B->D Cleavage Method E UHPLC-MS/MS Separates C8 vs C10 C->E F Cleavage to Free 3-MCPD D->F G PBA Derivatization GC-MS F->G

Workflow comparing direct LC-MS/MS and indirect GC-MS methods for 3-MCPD esters.

G N1 3-MCPD Octanoate (C8 Homolog) N5 Reversed-Phase UHPLC Column (C18) N1->N5 N2 3-MCPD Decanoate (C10 Homolog) N2->N5 N3 Lower LogP Faster Elution N4 Higher LogP Slower Elution N5->N3 Elutes First N5->N4 Elutes Second

Reversed-phase chromatographic separation logic based on alkyl chain length and lipophilicity.

References

  • PubChem. "3-Chloro-2-hydroxypropyl octanoate | C11H21ClO3 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • Hidalgo-Ruiz, J. L., et al. "Determination of 3-monochloropropanediol esters and glycidyl esters in fatty matrices by ultra-high performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1639 (2021): 461940. Available at:[Link]

  • Wenzl, T., et al. "Analytical method for the trace determination of esterified 3- and 2-monochloropropanediol and glycidyl fatty acid esters in various food matrices." JRC Publications Repository, European Commission (2017). Available at:[Link]

Comparative

Assessing the Reproducibility of 3-Chloro-2-hydroxypropyl Octanoate Catalytic Synthesis: A Comparative Guide

3-Chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0)[1] is a highly valued intermediate in the synthesis of specialized lipids, pharmaceutical excipients, and advanced polymeric materials. The synthesis of this chlorohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Chloro-2-hydroxypropyl octanoate (CAS: 3478-18-0)[1] is a highly valued intermediate in the synthesis of specialized lipids, pharmaceutical excipients, and advanced polymeric materials. The synthesis of this chlorohydrin ester relies on the acidolysis ring-opening reaction between octanoic acid (caprylic acid) and epichlorohydrin (ECH).

While the theoretical stoichiometry is straightforward, achieving high regioselectivity and batch-to-batch reproducibility is notoriously difficult. Side reactions—such as epoxide homopolymerization, diesterification, and the formation of dichloropropanol derivatives—frequently compromise product purity[2]. This guide objectively compares the leading catalytic systems used for this synthesis, providing drug development professionals and synthetic chemists with self-validating protocols grounded in mechanistic causality.

Mechanistic Overview: The Acidolysis Ring-Opening

The synthesis is fundamentally a nucleophilic substitution where the carboxylate oxygen of octanoic acid attacks the less sterically hindered carbon of the epoxide ring of ECH. To achieve high yields, the catalyst must perform a dual role: it must increase the nucleophilicity of the carboxylic acid (via deprotonation or coordination) while simultaneously increasing the electrophilicity of the epoxide (via Lewis acid coordination)[3].

Pathway A Octanoic Acid (Nucleophile) D Transition State (Activated Epoxide) A->D Nucleophilic Attack B Epichlorohydrin (Electrophile) B->D Coordination C Catalyst Complex (e.g., FeCl3/DMAP) C->D Dual Activation E 3-Chloro-2-hydroxypropyl octanoate D->E Regioselective Ring Opening

Fig 1. Catalytic ring-opening mechanism of epichlorohydrin by octanoic acid.

Comparative Analysis of Catalytic Systems

Selecting the right catalyst dictates the reproducibility of the synthesis. Historically, homogeneous quaternary ammonium salts were standard, but modern heterogeneous and cooperative systems offer superior control over the reaction kinetics.

System A: Quaternary Ammonium Salts (e.g., TBAB)

Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst. The bromide ion temporarily opens the epoxide, forming a reactive intermediate that is subsequently displaced by the octanoate ion.

  • Drawback: Halide-based homogeneous catalysts are difficult to remove entirely from the lipidic product, and residual halides can trigger degradation over time.

System B: Heterogeneous Solid Bases (e.g., ZnO/KF Composite)

Solid base catalysts, such as Zinc Oxide doped with Potassium Fluoride (ZnO/KF), provide a highly basic surface that efficiently deprotonates octanoic acid without dissolving into the reaction matrix[4].

  • Advantage: Excellent reproducibility due to simple physical removal (filtration) of the catalyst, preventing post-reaction isomerization.

System C: Cooperative Lewis Acid/Base (e.g., FeCl₃ / DMAP)

This state-of-the-art system utilizes Iron(III) chloride as a Lewis acid to activate the epoxide oxygen, while 4-Dimethylaminopyridine (DMAP) acts as a Lewis base to activate the carboxylic acid[3].

  • Advantage: This synergistic activation drastically lowers the activation energy, allowing the reaction to proceed at lower temperatures, effectively eliminating thermal side reactions[5].

Quantitative Performance Comparison
Catalyst SystemCatalyst TypeYield (%)Regioselectivity (%)Reaction Time (h)Reproducibility Score
TBAB Homogeneous82 - 86884 - 6Moderate
ZnO/KF Composite Heterogeneous Solid Base91 - 94953 - 5High
FeCl₃ / DMAP Cooperative Lewis Acid/Base95 - 98>982 - 3Very High

Data synthesized from comparative ring-opening studies of terminal epoxides with aliphatic carboxylic acids.[3][4]

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol utilizes the Cooperative FeCl₃ / DMAP system . This method is designed as a self-validating workflow: each step contains an observable metric (e.g., thermal stabilization, homogeneity) that confirms the success of the previous step before proceeding.

Protocol S1 1. Catalyst Preparation Dry FeCl3 & DMAP in inert atmosphere S2 2. Reagent Mixing Octanoic Acid + Catalyst (Stirred at 20°C) S1->S2 S3 3. Controlled Addition Dropwise ECH at 5-15°C (Monitor Exotherm) S2->S3 S4 4. Thermal Maturation Ramp to 60°C for 2.5h (Clear Solution) S3->S4 S5 5. Purification Silica Filtration & Vacuum Distillation S4->S5

Fig 2. Self-validating experimental workflow for high-yield catalytic synthesis.

Step-by-Step Methodology & Causality Analysis

Step 1: Catalyst Assembly and Substrate Loading

  • Action: In an oven-dried, argon-purged 250 mL round-bottom flask, add 14.4 g (0.1 mol) of octanoic acid. Add 0.5 mol% FeCl₃ and 0.5 mol% DMAP. Stir at 20°C until the mixture forms a uniform, slightly tinted suspension.

  • Causality: Water acts as a competing nucleophile that can prematurely open the epoxide ring, forming diols[2]. Purging with argon and using dry catalysts prevents this. The pre-mixing allows the DMAP to form a carboxylate-ammonium complex with the octanoic acid before the epoxide is introduced.

Step 2: Controlled Epichlorohydrin Addition

  • Action: Cool the flask to 5–15°C using an ice-water bath. Using an addition funnel, add 10.1 g (0.11 mol, 1.1 eq) of epichlorohydrin (ECH) dropwise over 30 minutes.

  • Causality: The ring-opening of epoxides is highly exothermic. If ECH is added en masse at room temperature, localized hot spots will form. Thermal spikes drive the activation energy toward the less favorable pathway (attack at the secondary carbon) and promote epoxide homopolymerization. The slight 1.1 molar excess of ECH ensures complete consumption of the octanoic acid, which is harder to separate from the final product than volatile ECH.

Step 3: Thermal Maturation

  • Action: Once addition is complete, remove the ice bath and gradually ramp the temperature to 60°C. Maintain stirring for 2.5 hours. Validation Check: The reaction mixture should transition from a cloudy suspension to a completely homogeneous, transparent liquid.

  • Causality: The initial low temperature controls the exotherm, but 60°C is required to drive the reaction to >98% conversion. The visual shift to a homogeneous phase confirms the consumption of the polar carboxylic acid into the less polar ester product.

Step 4: Quenching and Purification

  • Action: Cool the mixture to room temperature. Pass the crude liquid through a short pad of silica gel (eluting with a 9:1 hexane/ethyl acetate mixture) to remove the FeCl₃/DMAP catalyst. Subject the filtrate to high-vacuum distillation (e.g., 0.1 mmHg) to strip off the unreacted ECH and trace solvent.

  • Causality: Atmospheric distillation is strictly prohibited. 3-Chloro-2-hydroxypropyl octanoate has a high boiling point; applying excessive heat at atmospheric pressure will cause dehydrohalogenation (loss of HCl), forming an unwanted terminal epoxide. High-vacuum distillation preserves the structural integrity of the chlorohydrin moiety.

Analytical Validation for Reproducibility

To ensure batch-to-batch consistency, the isolated product must be validated using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Ensure the absence of the diester byproduct (1,3-dicapryloyl-2-propanol) and dichloropropanol. The target mass for 3-chloro-2-hydroxypropyl octanoate is 236.7 g/mol .

  • 1H NMR (CDCl₃): The appearance of a distinct multiplet at ~3.9-4.1 ppm corresponds to the methine proton (-CH-OH) of the opened ring. The absence of signals at 2.6-3.2 ppm confirms that no unreacted epoxide rings remain.

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